Product packaging for Niacin-13C6(Cat. No.:CAS No. 1189954-79-7)

Niacin-13C6

Cat. No.: B1142442
CAS No.: 1189954-79-7
M. Wt: 129.066 g/mol
InChI Key: PVNIIMVLHYAWGP-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a stable, isotopically labeled form of nicotinic acid (Vitamin B3) where all six carbon atoms are replaced with the carbon-13 ( 13 C) isotope. This compound serves as a critical internal standard in quantitative mass spectrometry-based analyses, enabling precise measurement of nicotinic acid levels in complex biological matrices for pharmacokinetic and metabolic studies. Beyond its analytical applications, this labeled analog is an indispensable tool in metabolic pathway tracing. Researchers utilize it to elucidate the intricate biosynthesis and conversion pathways of NAD + and its derivatives, providing insights into cellular energy metabolism, redox regulation, and signaling processes. The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. The core structure is integral to pharmaceuticals targeting a wide range of diseases, including tuberculosis, cancer, and diabetes, due to its ability to interact with diverse biological targets like enzymes and receptors . This isotopologue facilitates the study of the mechanism of action and metabolic fate of such drugs without interfering with the native pathways. Furthermore, derivatives of pyridine-3-carboxylic acid have demonstrated significant potential in agricultural chemistry, particularly as agents against bacterial plant pathogens like Ralstonia solanacearum , showcasing the versatility of this chemical motif .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2 B1142442 Niacin-13C6 CAS No. 1189954-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662145
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189954-79-7
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189954-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Niacin-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Niacin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of niacin (Vitamin B3) in various biological matrices. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of niacin (nicotinic acid). In this compound, all six carbon atoms in the pyridine ring and the carboxylic acid group are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment results in a molecule that is chemically identical to naturally occurring niacin but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based analytical methods.

The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a highly accurate and precise method for quantitative analysis. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it co-elutes with the endogenous niacin and experiences similar ionization and matrix effects. The ratio of the mass spectrometric response of the analyte (niacin) to that of the internal standard (this compound) allows for precise quantification, effectively correcting for variations in sample preparation, chromatographic separation, and instrument response.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of niacin, with the substitution of ¹²C with ¹³C atoms.

Chemical Structure of this compound:

Chemical structure of Niacin

Figure 1: Chemical structure of Niacin. In this compound, all six carbon atoms are ¹³C isotopes.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula ¹³C₆H₅NO₂
Molecular Weight 129.07 g/mol
CAS Number 1189954-79-7
Appearance White to off-white solid
Isotopic Purity Typically ≥99 atom % ¹³C
Mass Shift (M+) +6
Melting Point 236-239 °C

Experimental Protocols: Quantification of Niacin using this compound as an Internal Standard

This section provides a detailed methodology for the quantification of niacin in human plasma using a validated LC-MS/MS method with this compound as the internal standard. This protocol is a composite of established bioanalytical methods.

Materials and Reagents
  • Niacin reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Niacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of niacin reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Niacin Working Solutions: Prepare a series of working solutions by serially diluting the niacin stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate niacin working solutions to achieve final concentrations in the desired analytical range (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate niacin from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Niacin: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 80.1

    • This compound: Precursor ion (Q1) m/z 130.1 → Product ion (Q3) m/z 86.1

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of niacin using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Bioanalytical workflow for niacin quantification.
Niacin Metabolic Pathway

Niacin is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). The following diagram illustrates the major metabolic pathways of niacin.

niacin_metabolism cluster_pathway Niacin Metabolism Niacin Niacin (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide Niacin->NAMN PRPP NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD ATP NAD NAD+ NAAD->NAD Glutamine NADP NADP+ NAD->NADP ATP Nicotinamide Nicotinamide NAD->Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN PRPP NMN->NAD

Simplified metabolic pathway of niacin to NAD+ and NADP+.

Synthesis and Purification of Niacin-13C6: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3), for its application in research and drug development. Given the absence of a direct, publicly available synthesis protocol, this guide proposes a feasible synthetic route based on established chemical principles and provides comprehensive purification methodologies adapted from existing procedures for nicotinic acid and its derivatives. This compound serves as a crucial internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling precise tracking and quantification in metabolic studies.[1]

Synthesis of this compound

A plausible multi-step synthesis for this compound is outlined below, commencing with a commercially available, fully labeled 13C starting material. This proposed pathway leverages well-established reactions in pyridine chemistry.

Proposed Synthetic Pathway

The synthesis begins with a 13C-labeled precursor and proceeds through cyclization and subsequent oxidation to yield the desired this compound.

This compound Synthesis Pathway A [1,2,3,4,5,6-13C]Benzene B [1,2,3,4,5,6-13C]Aniline A->B Nitration followed by Reduction C [1,2,3,4,5,6-13C]Pyridine B->C Guareschi-Thorpe Reaction (or similar cyclization) D This compound C->D Oxidation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of [1,2,3,4,5,6-13C]Pyridine

A potential route to a fully labeled pyridine ring could involve a cyclization reaction. While multiple methods exist for pyridine synthesis, a common approach is the Guareschi-Thorpe condensation or similar reactions that can utilize labeled precursors. For this hypothetical protocol, we assume the availability of a suitable 13C-labeled open-chain precursor that can be cyclized to form the pyridine ring.

Step 2: Oxidation of [1,2,3,4,5,6-13C]Pyridine to this compound

The final step involves the oxidation of the labeled pyridine to introduce the carboxylic acid group at the 3-position.

  • In a suitable reaction vessel, dissolve [1,2,3,4,5,6-13C]Pyridine in a strong oxidizing agent, such as a solution of potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Heat the reaction mixture under reflux for several hours to ensure complete oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide (NaOH), to precipitate manganese dioxide (if KMnO4 was used).

  • Filter the mixture to remove any solid byproducts.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound product.

  • Collect the crude this compound by filtration and wash with cold water.

  • Dry the crude product under vacuum.

Purification of this compound

Purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and other impurities that could interfere with its use in sensitive analytical applications.[2] A multi-step purification strategy is recommended, combining recrystallization, and potentially followed by chromatographic methods for achieving high purity.

Purification Workflow

This compound Purification Workflow A Crude this compound B Recrystallization A->B Primary Purification C High-Performance Liquid Chromatography (HPLC) B->C Optional High-Purity Polish D Solid-Phase Extraction (SPE) B->D Alternative/Additional Purification E Pure this compound C->E D->E F Purity Analysis (NMR, MS) E->F Quality Control

Caption: General workflow for the purification of this compound.

Experimental Protocols

2.1 Recrystallization

Recrystallization is an effective technique for removing soluble and insoluble impurities from a solid compound. A detailed protocol adapted from methods for unlabeled nicotinic acid is provided below.[2][3]

  • Solvent Selection : Water is a common and effective solvent for the recrystallization of nicotinic acid.[3]

  • Procedure : a. Dissolve the crude this compound in a minimal amount of hot water (near boiling) to form a saturated solution. b. If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes. c. Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. e. Collect the purified this compound crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold water to remove any remaining soluble impurities. g. Dry the purified crystals under vacuum to remove all traces of the solvent. The yield of recrystallized material can be in the range of 50-60%.[2]

2.2 High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed.

  • Column Selection : A reversed-phase C18 column is commonly used for the separation of nicotinic acid and its metabolites.

  • Mobile Phase : A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent like acetonitrile or methanol.

  • Procedure : a. Dissolve the recrystallized this compound in the initial mobile phase. b. Inject the sample onto the HPLC column. c. Elute the compound using a programmed gradient to separate this compound from any remaining impurities. d. Monitor the elution profile using a UV detector, typically at a wavelength around 260-270 nm. e. Collect the fractions containing the pure this compound. f. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final product.

2.3 Solid-Phase Extraction (SPE)

SPE can be used as a cleanup step to remove specific types of impurities, particularly from complex matrices if the synthesis results in a challenging mixture. A strong cation exchange (SCX) cartridge can be effective.[4]

  • Cartridge Conditioning : Condition the SCX cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading : Dissolve the this compound sample in a suitable solvent and load it onto the conditioned cartridge.

  • Washing : Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.

  • Elution : Elute the bound this compound with a stronger solvent, often containing a basic modifier (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction with the stationary phase.

  • Solvent Removal : Evaporate the solvent from the eluate to obtain the purified product.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula¹³C₆H₅NO₂MedChemExpress
Molecular Weight129.07 g/mol MedChemExpress
Isotopic Purity≥98%Commercial Suppliers
Chemical Purity≥98%Commercial Suppliers
AppearanceWhite to off-white solidGeneral Observation

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR Spectrum consistent with the structure of niacin, with potential ¹³C-¹H coupling.
¹³C NMR Enriched signals for all six carbon atoms of the pyridine ring and the carboxyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 130.08).

Quality Control and Characterization

The final purified this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and the successful incorporation of the ¹³C isotopes.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry will verify the molecular weight and confirm the isotopic enrichment of the final product.

  • High-Performance Liquid Chromatography (HPLC) : Analytical HPLC should be used to determine the chemical purity of the final compound, with the goal of achieving >98% purity.

By following this comprehensive guide, researchers can approach the synthesis and purification of this compound with a solid theoretical and practical framework, enabling the production of high-quality material for advanced research applications.

References

Decoding the Niacin-13C6 Certificate of Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a comprehensive understanding of the Certificate of Analysis (CoA) is paramount. This document is the primary assurance of the quality, identity, and purity of a given lot of material. This guide provides a detailed exploration of the CoA for Niacin-13C6, a stable isotope-labeled version of niacin (Vitamin B3), crucial for metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Quantitative Data Summary

A Certificate of Analysis for this compound presents critical quantitative data that has been meticulously determined through various analytical techniques. This information is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the key specifications typically found on a CoA for this compound.

Table 1: Identification and Physical Properties

ParameterSpecificationTypical ValueSignificance
Chemical Name 3-Pyridinecarboxylic acid-2,3,4,5,6-13C63-Pyridinecarboxylic acid-2,3,4,5,6-13C6Unambiguous identification of the chemical entity.
CAS Number 1189954-79-71189954-79-7A unique identifier for the specific isotopically labeled compound.
Molecular Formula ¹³C₆H₅NO₂¹³C₆H₅NO₂Confirms the elemental composition, including the heavy isotopes.
Molecular Weight 129.07 g/mol 129.07 g/mol The calculated molecular weight based on the incorporation of six ¹³C atoms.
Appearance White to off-white solidConformsA qualitative check for gross impurities or degradation.

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecificationTypical ValueSignificance
Chemical Purity HPLC≥98%99.90%[1]Determines the percentage of the desired compound, excluding isotopic variants and impurities.
Isotopic Enrichment Mass Spectrometry≥99 atom % ¹³C99.6%[1]Quantifies the percentage of molecules that contain the ¹³C label at all six carbon positions.
Isotopic Purity Mass SpectrometryReportM+6Indicates the mass shift corresponding to the incorporation of six ¹³C atoms.

Experimental Protocols

The quantitative data presented in the CoA is derived from rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound sample by separating it from any non-isotopic impurities.

Methodology:

  • Sample Preparation: A known concentration of the this compound standard is prepared by dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

    • Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 25°C.

    • Detection: The UV detector is set to a wavelength where niacin exhibits strong absorbance, typically around 262 nm.

  • Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity

Purpose: To confirm the molecular weight of this compound and to determine the extent of ¹³C labeling (isotopic enrichment).

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a solvent compatible with the mass spectrometer's ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal for this analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺ at m/z 130.04).

    • Resolution: High resolution is crucial to differentiate between the desired ¹³C-labeled compound and any potential interferences.

  • Data Analysis:

    • Isotopic Purity: The mass spectrum is examined for the presence of the molecular ion peak corresponding to this compound. The "M+6" designation confirms the incorporation of six ¹³C atoms.

    • Isotopic Enrichment: The relative intensities of the ion peaks for this compound (all six carbons as ¹³C) and any isotopologues with fewer than six ¹³C atoms are measured. The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of the this compound and to provide an orthogonal assessment of isotopic enrichment.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • NMR Experiments:

    • ¹H NMR: A standard proton NMR spectrum is acquired to confirm the presence and chemical environment of the hydrogen atoms in the molecule. The splitting patterns and chemical shifts should be consistent with the structure of niacin.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the high isotopic enrichment, the signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid will be significantly enhanced. The chemical shifts are compared to those of unlabeled niacin to confirm the carbon skeleton.

  • Data Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the known structure of niacin. The high intensity of the carbon signals in the ¹³C NMR spectrum provides qualitative confirmation of the high level of isotopic enrichment.

Visualizations

To further clarify the information presented in a this compound Certificate of Analysis and its broader context, the following diagrams are provided.

experimental_workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Certification sample This compound Batch prep Dissolution in Appropriate Solvents sample->prep hplc HPLC Analysis (Chemical Purity) prep->hplc ms Mass Spectrometry (Isotopic Enrichment & Purity) prep->ms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr data_analysis Data Interpretation and Calculation hplc->data_analysis ms->data_analysis nmr->data_analysis coa_generation Certificate of Analysis Generation data_analysis->coa_generation niacin_pathway cluster_intake Dietary Intake cluster_conversion Metabolic Conversion cluster_function Cellular Functions niacin_13c6 This compound namn Nicotinic Acid Mononucleotide-13C6 (NAMN-13C6) niacin_13c6->namn Preiss-Handler Pathway naad Nicotinic Acid Adenine Dinucleotide-13C6 (NAAD-13C6) namn->naad nad Nicotinamide Adenine Dinucleotide-13C6 (NAD+-13C6) naad->nad redox Redox Reactions nad->redox dna_repair DNA Repair (PARPs) nad->dna_repair signaling Cell Signaling (Sirtuins) nad->signaling

References

High-Purity Niacin-13C6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial landscape, key applications, and underlying biochemical pathways of high-purity, isotopically labeled Niacin-13C6. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Commercial Availability and Specifications

High-purity this compound is available from a range of specialized chemical suppliers. This isotopically labeled form of niacin (Vitamin B3), where the six carbon atoms of the pyridine ring are replaced with the stable isotope ¹³C, serves as an invaluable tracer and internal standard in mass spectrometry-based analyses. The primary suppliers and their typical product specifications are summarized below.

SupplierProduct NameIsotopic Purity (atom % ¹³C)Chemical PurityFormat
Sigma-Aldrich Nicotinic acid-¹³C₆≥99%≥99% (CP)Solid
MedchemExpress Niacin-¹³C₆≥99%≥99.90% (HPLC)Solid
Cambridge Isotope Laboratories, Inc. Vitamin B₃ (nicotinic acid) (¹³C₆, 99%)99%≥98%Solid
Toronto Research Chemicals Nicotinic Acid-¹³C₆Not specifiedNot specifiedSolution (100 µg/mL in methanol)
Cerilliant Nicotinic acid-¹³C₆ (Vitamin B3-¹³C₆)Not specifiedNot specifiedSolution (100 µg/mL in Methanol)
Santa Cruz Biotechnology Nicotinic Acid-¹³C₆,d₄Not specifiedNot specifiedSolid
DC Chemicals Niacin-¹³C₆Not specifiedNot specifiedSolid

Experimental Protocols: Utilizing this compound in Research

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of niacin and its metabolites in biological matrices. It is also a powerful tool in metabolic flux analysis to trace the metabolic fate of niacin.

Protocol: Quantification of Niacin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the determination of niacin concentrations in human plasma. Instrument parameters and sample preparation steps may require optimization based on the specific equipment and laboratory conditions.

1. Materials and Reagents:

  • Niacin and this compound standards

  • Human plasma (drug-free)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of niacin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the niacin stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in the same solvent to be used as the internal standard (IS).

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the this compound internal standard working solution.

    • Add 350 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • (Optional) For cleaner samples, an SPE step can be incorporated after protein precipitation. Condition the SPE cartridge, load the sample, wash, and elute the analyte and internal standard.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate niacin from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Niacin: Q1 m/z 124 → Q3 m/z 80

    • Niacin-¹³C₆: Q1 m/z 130 → Q3 m/z 86

  • Data Analysis: Quantify the niacin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways of Niacin

Niacin exerts its diverse physiological effects through multiple signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic studies.

Niacin's Role in Lipid Metabolism via GPR109A

Niacin is a potent modulator of lipid metabolism, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids from adipose tissue, a key substrate for hepatic triglyceride synthesis.[1][2]

GPR109A_Signaling cluster_adipocyte Adipocyte Niacin Niacin GPR109A GPR109A Niacin->GPR109A Binds to Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases

Niacin's anti-lipolytic effect via GPR109A signaling in adipocytes.
The NAD+ Salvage Pathway

Niacin is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair. The salvage pathway allows cells to recycle nicotinamide and utilize dietary niacin to maintain the cellular NAD+ pool.

NAD_Salvage_Pathway Niacin Niacin (Nicotinic Acid) NAMN Nicotinic Acid Mononucleotide Niacin->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Nicotinamide Nicotinamide NAD->Nicotinamide NAD-consuming enzymes (e.g., PARPs, Sirtuins) NMN Nicotinamide Mononucleotide NMN->NAD NMNAT Nicotinamide->NMN NAMPT Tryptophan Tryptophan Tryptophan->NAMN de novo pathway

Simplified overview of the NAD+ salvage and de novo synthesis pathways.
Niacin's Anti-Inflammatory Signaling

Beyond its metabolic roles, niacin exhibits significant anti-inflammatory properties. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By suppressing the activation of NF-κB, niacin can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses in vascular endothelial cells.[3]

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Niacin Niacin Niacin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, VCAM-1) Nucleus->Gene_Expression Induces

Niacin's inhibition of the NF-κB inflammatory pathway.

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and metabolic disease. Its utility as an internal standard ensures the accuracy and reliability of quantitative analytical methods, while its role as a metabolic tracer provides deep insights into the complex biochemical pathways influenced by niacin. A thorough understanding of its commercial availability, proper experimental application, and the fundamental signaling cascades it modulates is paramount for advancing research and development in these critical areas.

References

The Emerging Role of Niacin-13C6 as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular biochemistry that static metabolite measurements cannot provide. While uniformly labeled glucose (13C6-glucose) and glutamine (13C5-glutamine) have been the workhorses for probing central carbon metabolism, there is a growing need for tracers that can illuminate the intricate pathways of specialized metabolites. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, making its metabolism a key area of investigation in aging, metabolic diseases, and cancer. Niacin (nicotinic acid), a form of vitamin B3, is a direct precursor to NAD+ through the Preiss-Handler pathway. The use of fully carbon-13 labeled niacin (Niacin-13C6) as a metabolic tracer holds the potential to precisely track the flux of niacin into the NAD+ pool and its subsequent metabolic fate.

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in metabolic tracer studies. While direct, published preliminary studies exclusively using this compound are nascent, this document synthesizes information from established niacin metabolism, NAD+ biosynthesis pathways, and analogous stable isotope tracing studies with other labeled precursors to provide a foundational framework for researchers.

The Preiss-Handler Pathway: Niacin's Route to NAD+

The conversion of niacin to NAD+ occurs via the Preiss-Handler pathway, a three-step enzymatic process. Understanding this pathway is fundamental to interpreting data from this compound tracer experiments.

  • Nicotinate Phosphoribosyltransferase (NAPRT): Niacin is first converted to nicotinic acid mononucleotide (NaMN).

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): NaMN is then adenylated to form nicotinic acid adenine dinucleotide (NaAD).

  • NAD+ Synthetase (NADS): Finally, NaAD is amidated to yield NAD+.

By using this compound, the six carbon atoms of the niacin molecule are labeled, allowing for their downstream tracking into these intermediates and ultimately into the NAD+ molecule.

Experimental Protocols

The following sections outline detailed methodologies for conducting metabolic tracer studies with this compound, based on established protocols for other stable isotope tracers.

In Vitro Cell Culture Experiments

Objective: To trace the incorporation of this compound into the intracellular NAD+ pool and related metabolites in cultured cells.

Materials:

  • This compound (uniformly labeled nicotinic acid)

  • Cell culture medium deficient in niacin and nicotinamide

  • Dialyzed fetal bovine serum (FBS)

  • Cultured cells of interest (e.g., cancer cell lines, primary cells)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for 24 hours.

  • Media Preparation: Prepare experimental media by supplementing niacin/nicotinamide-free base medium with dialyzed FBS and a known concentration of this compound. The concentration should be determined based on preliminary dose-response studies.

  • Labeling: At the start of the experiment, replace the standard medium with the this compound containing medium.

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

    • Centrifuge the cell lysate to pellet protein and debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of niacin, NAD+, and their intermediates. Use multiple reaction monitoring (MRM) to specifically detect the 13C-labeled and unlabeled forms of each metabolite.

In Vivo Animal Studies

Objective: To investigate the whole-body metabolism of this compound, including its absorption, tissue distribution, and contribution to NAD+ pools in various organs.

Materials:

  • This compound

  • Experimental animals (e.g., mice, rats)

  • Vehicle for tracer administration (e.g., saline for intravenous injection, corn oil for oral gavage)

  • Equipment for blood and tissue collection

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Administration: Administer this compound via the desired route (e.g., intravenous injection, oral gavage, or intraperitoneal injection). The dose will depend on the animal model and the specific research question.

  • Time-Course Sampling: At predetermined time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest tissues of interest.

  • Sample Processing:

    • For blood, centrifuge to separate plasma and store at -80°C.

    • For tissues, immediately freeze in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Homogenize frozen tissues in a cold extraction solvent.

    • Perform protein precipitation and collect the metabolite-containing supernatant.

    • For plasma samples, perform protein precipitation with a cold solvent like methanol or acetonitrile.

  • LC-MS/MS Analysis: Analyze the extracts for labeled and unlabeled niacin and NAD+ pathway metabolites as described for the in vitro protocol.

Data Presentation

Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide templates for organizing such data.

Table 1: In Vitro Isotopic Enrichment of NAD+ Pathway Metabolites

Time (hours)MetaboliteM+0 (Unlabeled)M+6 (Labeled)Fractional Enrichment (%)
0Niacin10000
NaMN10000
NaAD10000
NAD+10000
4Niacin109090
NaMN505050
NaAD703030
NAD+851515
24Niacin<1>99>99
NaMN59595
NaAD208080
NAD+406060

This table presents hypothetical data showing the time-dependent incorporation of 13C from this compound into the NAD+ biosynthesis pathway in a cell culture experiment. The fractional enrichment is calculated as (M+6 / (M+0 + M+6)) * 100.

Table 2: In Vivo Tissue Distribution of this compound and Labeled NAD+

TissueTime Post-Administration (hours)This compound Concentration (µg/g)Labeled NAD+ (M+6) Concentration (µg/g)NAD+ Fractional Enrichment (%)
Liver115.22.510
48.75.825
Kidney125.63.112
412.16.228
Muscle12.10.52
41.51.25
Brain10.80.1<1
40.50.31

This table illustrates hypothetical data on the concentration of this compound and the resulting labeled NAD+ in different tissues at various time points after administration in an animal model.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are essential for visualizing the complex relationships in metabolic tracer studies.

Preiss_Handler_Pathway Niacin_13C6 This compound NaMN_13C6 NaMN-13C6 Niacin_13C6->NaMN_13C6 NAPRT NaAD_13C6 NaAD-13C6 NaMN_13C6->NaAD_13C6 NMNAT NAD_13C6 NAD+-13C6 NaAD_13C6->NAD_13C6 NADS

Caption: The Preiss-Handler pathway for NAD+ synthesis from this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells Media_Prep Prepare this compound Medium Labeling Incubate with this compound Media_Prep->Labeling Harvest Harvest Cells at Time Points Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for in vitro this compound metabolic tracer studies.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sampling cluster_analysis Analysis Acclimation Acclimate Animals Tracer_Prep Prepare this compound Dose Acclimation->Tracer_Prep Administration Administer Tracer (IV, PO, IP) Tracer_Prep->Administration Blood_Collection Collect Blood Administration->Blood_Collection Tissue_Harvest Harvest Tissues Administration->Tissue_Harvest Extraction Metabolite Extraction Blood_Collection->Extraction Tissue_Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Interpretation Data Interpretation LCMS->Data_Interpretation

Caption: Workflow for in vivo this compound metabolic tracer studies.

Conclusion and Future Directions

The use of this compound as a metabolic tracer is poised to provide unprecedented insights into NAD+ metabolism. By enabling the direct quantification of the flux through the Preiss-Handler pathway, researchers can begin to unravel the complex regulation of NAD+ homeostasis in health and disease. The methodologies and frameworks presented in this guide, though based on analogous studies, offer a robust starting point for scientists and drug development professionals venturing into this exciting area of metabolic research. Future studies employing this compound will be instrumental in validating these protocols and in generating the critical quantitative data needed to fully understand the dynamic role of niacin in cellular metabolism. This will undoubtedly open new avenues for therapeutic interventions targeting the NAD+ system.

In-Depth Technical Guide to the Safety and Handling of Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3). While this compound is chemically identical to niacin, its use in research and development as a tracer or internal standard necessitates a thorough understanding of its safety profile and proper handling procedures to ensure personnel safety and experimental integrity. The information herein is compiled from safety data sheets and scientific literature for niacin, which is directly applicable to its isotopically labeled counterpart.

Hazard Identification and Classification

This compound is generally considered to be of low toxicity, but it can cause irritation upon contact. The primary hazards are associated with eye and skin contact, and inhalation of dust particles.

GHS Classification:

  • Eye Irritation: Category 2A

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

  • Aquatic Hazard (Acute): Category 3

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life.

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P273: Avoid release to the environment.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of niacin is provided in the table below. These properties are expected to be identical for this compound.

PropertyValue
Appearance White to off-white crystalline powder/solid.
Molecular Formula C₆H₅NO₂ (for Niacin)
Molecular Weight ~129.1 g/mol (for this compound)
Melting Point 236 - 239 °C (457 - 462 °F)
Solubility Partially soluble in cold water.
Specific Gravity 1.473 (Water = 1)
pH 2.7 (saturated aqueous solution)

Toxicological Information

The primary toxicological concern with niacin is its irritant effects. Acute toxicity is low. The following table summarizes the available toxicological data for niacin.

MetricValueSpecies
Acute Oral Toxicity (LD50) 7000 mg/kgRat

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Can cause skin irritation, characterized by itching, scaling, and reddening.

  • Eye Contact: Causes serious eye irritation, including redness, watering, and itching.

  • Ingestion: While used as a vitamin, high doses can lead to adverse effects such as gastrointestinal upset, and in very high doses, potential liver toxicity.

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial for both safety and the validity of research outcomes.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If handling fine powders or if dust generation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.

Safe Handling and Storage
  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Ground all equipment containing the material to prevent static discharge.

    • Avoid dust formation.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.

    • Protect from direct sunlight and heat.

    • This compound solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is -20°C for one month or -80°C for up to six months.

Storage ConditionDuration
-20°C 1 month
-80°C 6 months
Accidental Release Measures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent the material from entering drains or waterways.

    • Follow the cleanup procedures for small spills using appropriate respiratory protection.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: May be combustible at high temperatures. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or sewers. Dispose of contaminated packaging as unused product.

Mandatory Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G A Receiving & Inspection - Check container integrity - Verify label B Storage - Tightly closed container - Cool, dry, well-ventilated - Protect from light A->B Store Properly C Risk Assessment & PPE - Review SDS - Don gloves, eye protection, lab coat B->C Prepare for Use D Handling & Weighing - Use in ventilated area (fume hood) - Avoid dust generation C->D Proceed to Handle E Solution Preparation - Select appropriate solvent - Aliquot for storage D->E If making solutions F Experimental Use - Follow approved protocols D->F If using solid G Spill Response - Evacuate if necessary - Wear PPE - Clean up appropriately D->G If Spill Occurs E->F E->G If Spill Occurs F->G If Spill Occurs H Decontamination & Cleaning - Clean work surfaces - Wash hands thoroughly F->H Post-Experiment G->H I Waste Disposal - Collect in labeled containers - Dispose via approved waste stream H->I

Caption: Workflow for the safe handling of this compound.

Niacin Signaling Pathway

Niacin primarily exerts its biological effects by activating the G-protein coupled receptor GPR109A (also known as HCA₂). This activation triggers distinct downstream pathways depending on the cell type, notably leading to anti-lipolytic effects in adipocytes and cutaneous flushing via immune cells.

G cluster_0 Adipocyte (Fat Cell) cluster_1 Dermal Langerhans Cell Niacin_A Niacin GPR109A_A GPR109A Receptor Niacin_A->GPR109A_A Gi Gi Protein GPR109A_A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (Reduced FFA release) HSL->Lipolysis Niacin_L Niacin GPR109A_L GPR109A Receptor Niacin_L->GPR109A_L PLC Phospholipase C GPR109A_L->PLC activates AA ↑ Arachidonic Acid PLC->AA PGs ↑ Prostaglandins (PGD₂, PGE₂) AA->PGs Flush Cutaneous Vasodilation (Flushing) PGs->Flush

Methodological & Application

Application Note: Quantitative Analysis of Niacin in Biological Matrices using Niacin-¹³C₆ as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of niacin (Vitamin B3) in biological matrices, such as human plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS) with Niacin-¹³C₆ as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for niacin quantification.

Introduction

Niacin is a water-soluble vitamin essential for numerous metabolic reactions.[3] Its quantification in biological samples is crucial for nutritional assessment, pharmacokinetic studies, and clinical research. LC-MS has become the method of choice for the determination of small molecules like niacin in complex biological fluids due to its high sensitivity and selectivity.[4][5] The incorporation of a stable isotope-labeled internal standard, such as Niacin-¹³C₆, which co-elutes with the analyte but is distinguishable by its mass, ensures the highest level of accuracy in quantification.[1] This document outlines a comprehensive protocol, from sample preparation to data analysis, for the successful implementation of this method.

Experimental Protocols

Materials and Reagents
  • Niacin (Nicotinic Acid) standard

  • Niacin-¹³C₆ (Internal Standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Niacin in methanol.

    • Prepare a 1 mg/mL stock solution of Niacin-¹³C₆ in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Niacin by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the Niacin-¹³C₆ primary stock solution with a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is optimized for human plasma.

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Niacin-¹³C₆ internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6][7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS system.

LC-MS System and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1100 system or equivalent
Column Zorbax 300SB-C₈, 250 mm x 4.6 mm, 5 µm[8] or Phenomenex Synergi Hydro-RP[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Methanol[7]
Gradient Isocratic: 5% Mobile Phase B[7]
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C[6]
Run Time 5 minutes

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[7][9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1 below
Capillary Voltage 0.4 kV[6]
Desolvation Temperature 600°C[6]
Cone Gas Flow 50 L/h[6]
Desolvation Gas Flow 1200 L/h[6]

Table 1: MRM Transitions for Niacin and Niacin-¹³C₆

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Niacin124.180.1
Niacin-¹³C₆130.186.1

Data Presentation

Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS method for niacin quantification using a stable isotope-labeled internal standard.

Table 2: Typical Method Validation Parameters

ParameterTypical Value/Range
Linearity (r²) > 0.99
Calibration Range 5 - 1000 ng/mL[10]
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Bias) ± 15%
Extraction Recovery 85 - 105%
Matrix Effect Minimal and compensated by the internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of niacin using Niacin-¹³C₆ as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plasma Sample add_is Spike with Niacin-¹³C₆ IS start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS (MRM Mode) reconstitute->lcms integrate Peak Integration lcms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify result Final Niacin Concentration quantify->result logical_relationship analyte Niacin (Analyte) MW: 123.11 m/z: 124.1 lc Co-elution in LC Column analyte->lc is Niacin-¹³C₆ (Internal Standard) MW: 129.11 m/z: 130.1 is->lc ms Separation by Mass Spectrometry (m/z) lc->ms ms->analyte  Detect m/z 124.1 ms->is  Detect m/z 130.1

References

Application Notes and Protocols for the Quantitative Analysis of B Vitamins in Plasma Using Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of B vitamins in plasma is crucial for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the simultaneous determination of multiple B vitamins in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Niacin-13C6, ensures high accuracy and precision for the quantification of niacin (Vitamin B3). Isotope dilution mass spectrometry is a gold-standard technique that corrects for matrix effects and variations in sample preparation and instrument response.

Principle and Methodology

The method employs a protein precipitation step to extract B vitamins from the plasma matrix, followed by chromatographic separation using a reversed-phase C18 or C30 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each vitamin is identified by its specific precursor-to-product ion transition, and quantification is performed by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This compound serves as the internal standard for the accurate measurement of niacin. For other B vitamins, commercially available stable isotope-labeled standards should be used where possible to achieve the highest accuracy.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a common and effective method for extracting B vitamins from plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Acetonitrile (ACN), LC-MS grade

  • This compound internal standard working solution

  • Working solutions of other stable isotope-labeled internal standards for other B vitamins

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution and the working solutions for other B vitamin internal standards to the plasma.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments and applications.

Liquid Chromatography (LC) System:

  • Column: Reversed-phase C18 or C30 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Ion Spray Voltage: +4500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of B vitamins in plasma using LC-MS/MS with stable isotope-labeled internal standards.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Niacin (Vitamin B3) 124.180.125
This compound (IS) 130.186.125
Thiamine (Vitamin B1)265.1122.120
Riboflavin (Vitamin B2)377.1243.122
Pantothenic Acid (Vitamin B5)220.190.115
Pyridoxine (Vitamin B6)170.1152.118
Biotin (Vitamin B7)245.1227.112
Folic Acid (Vitamin B9)442.2295.120
Cyanocobalamin (Vitamin B12)678.8359.330

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Niacin (Vitamin B3)1 - 1000195 - 105< 10
Thiamine (Vitamin B1)0.5 - 5000.592 - 108< 12
Riboflavin (Vitamin B2)1 - 500194 - 106< 11
Pantothenic Acid (Vitamin B5)2 - 1000296 - 104< 9
Pyridoxine (Vitamin B6)0.5 - 2500.593 - 107< 13
Biotin (Vitamin B7)0.1 - 1000.197 - 103< 8
Folic Acid (Vitamin B9)0.5 - 5000.591 - 109< 14
Cyanocobalamin (Vitamin B12)0.1 - 1000.190 - 110< 15

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Visualizations

Niacin Metabolic Pathway

The following diagram illustrates the metabolic conversion of niacin into its active coenzyme forms, NAD+ and NADP+, which are essential for various cellular processes.[1]

Niacin_Metabolic_Pathway Niacin Niacin (Nicotinic Acid) NAMN Nicotinate Mononucleotide (NaMN) Niacin->NAMN Niacin phosphoribosyltransferase NAAD Nicotinate Adenine Dinucleotide (NaAD) NAMN->NAAD NMN/NaMN adenylyltransferase NAD NAD+ NAAD->NAD NAD synthetase NADP NADP+ NAD->NADP NAD kinase Tryptophan Tryptophan (de novo synthesis) Tryptophan->NAMN Multi-step process Experimental_Workflow start Plasma Sample Collection (EDTA tubes) prep Sample Preparation: - Add Internal Standards (this compound, etc.) - Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing and Quantification lcms->data

References

Application Notes and Protocols for Niacin-13C6 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various biological samples for metabolic tracer studies utilizing Niacin-13C6. The methodologies outlined are optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique for quantifying stable isotope-labeled compounds.

Introduction to this compound Tracer Studies

Stable isotope tracers, such as this compound, are powerful tools for investigating the in vivo kinetics and metabolism of niacin. By replacing the naturally abundant 12C with 13C, the metabolic fate of exogenous niacin can be traced and distinguished from the endogenous pool. This enables precise measurement of niacin uptake, conversion to its various metabolites (e.g., nicotinamide, nicotinuric acid), and their distribution in different tissues and biofluids. Accurate sample preparation is a critical step to ensure reliable and reproducible quantification of these labeled compounds.

Choosing the Right Sample Preparation Technique

The selection of an appropriate sample preparation method depends on the biological matrix and the specific goals of the study. The primary objectives of sample preparation are to remove interfering substances such as proteins and phospholipids, and to extract the analytes of interest efficiently. The following diagram illustrates a decision-making workflow for selecting a suitable sample preparation technique.

G start Start: Select Sample Matrix plasma Plasma / Serum start->plasma tissue Tissue start->tissue cells Cultured Cells start->cells ppt Protein Precipitation (PPT) [High Throughput, Simple] plasma->ppt For rapid screening lle Liquid-Liquid Extraction (LLE) [Cleaner Extract, Lower Throughput] plasma->lle For reduced matrix effects spe Solid-Phase Extraction (SPE) [Highest Purity, Method Development Intensive] plasma->spe For highest sensitivity homogenization Homogenization & Protein Precipitation tissue->homogenization lysis Cell Lysis & Protein Precipitation cells->lysis lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms homogenization->ppt homogenization->spe lysis->ppt G start Administer this compound Tracer collection Collect Biological Samples (Plasma, Tissue, etc.) start->collection preparation Sample Preparation (PPT, LLE, or Homogenization) collection->preparation analysis LC-MS/MS Analysis preparation->analysis data Data Processing & Quantification (Isotope Ratio Analysis) analysis->data end Metabolic Flux Analysis data->end

Application Notes and Protocols for Niacin-13C6 in Metabolic Flux Analysis of the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Dissecting NAD+ Biosynthesis by Dual Isotope Tracing of the Kynurenine and Niacin Salvage Pathways

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[1] Cellular NAD+ pools are maintained through two primary routes: the de novo synthesis pathway, which begins with the amino acid tryptophan, and the salvage pathways, which recycle niacin (nicotinic acid), nicotinamide, and their derivatives.[2] The de novo pathway, also known as the kynurenine pathway, accounts for the majority of tryptophan degradation and is a key source of NAD+ when dietary niacin is insufficient or during periods of high metabolic demand, such as immune activation.[3][4] Dysregulation of the kynurenine pathway is implicated in a host of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[5]

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of these pathways.[6] While tracers like 13C-Tryptophan are used to measure the flux through the kynurenine pathway, this only provides one part of the picture. To achieve a comprehensive understanding of NAD+ homeostasis, it is essential to simultaneously quantify the contribution of the salvage pathways. This is achieved by employing a dual-labeling strategy.

This document outlines the use of Niacin-13C6 (Nicotinic Acid-13C6) in conjunction with a labeled tryptophan tracer (e.g., 13C11-Tryptophan) to precisely measure the relative metabolic flux from both the de novo and salvage pathways into the cellular NAD+ pool. By tracing the incorporation of 13C atoms from each precursor into NAD+ and its intermediates, researchers can elucidate how different physiological or pathological states alter the balance of NAD+ biosynthesis. This approach is invaluable for identifying therapeutic targets aimed at modulating NAD+ metabolism.

Principle of the Method

Cells are cultured in a medium containing both 13C-labeled tryptophan and 13C6-labeled nicotinic acid. After a period sufficient to reach isotopic steady state, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The mass isotopomer distribution (MID) of NAD+ and its precursors reveals the origin of the carbon atoms.

  • 13C-Tryptophan traces the de novo synthesis route via the kynurenine pathway.

  • This compound traces the Preiss-Handler salvage pathway.[2]

By quantifying the relative abundance of NAD+ isotopologues derived from each tracer, the respective pathway fluxes can be determined.

Visualization of Key Pathways

NAD+ Biosynthetic Pathways

NAD_Biosynthesis cluster_kynurenine De Novo Synthesis (Kynurenine Pathway) cluster_salvage Salvage (Preiss-Handler) Pathway cluster_common Common Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Quinolinic Acid Quinolinic Acid Kynurenine->Quinolinic Acid KMO, KYNU, 3-HAAO NAMN NAMN Quinolinic Acid->NAMN QPRT Niacin\n(Nicotinic Acid) Niacin (Nicotinic Acid) Niacin\n(Nicotinic Acid)->NAMN NAPRT NAAD NAAD NAMN->NAAD NMNATs NAD+ NAD+ NAAD->NAD+ NADSYN

Caption: Overview of De Novo and Salvage Pathways for NAD+ Synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed Cells B 2. Culture in Medium with This compound & Trp-13C11 A->B C 3. Incubate to Isotopic Steady State (e.g., 24h) B->C D 4. Quench Metabolism (e.g., Cold Methanol) C->D E 5. Cell Lysis & Scrape D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify Isotopologue Abundance G->H I 9. Calculate Metabolic Flux H->I

Caption: Workflow for Dual Isotope Tracing Metabolic Flux Analysis.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data derived from a dual-labeling experiment in a human cell line (e.g., HEK293) under control and stressed (e.g., inflammatory stimulus) conditions. Fluxes are normalized to the total NAD+ synthesis rate.

Table 1: Relative Contribution to NAD+ Pool from Different Precursors

ConditionPrecursor% Contribution to NAD+ Pool (Mean ± SD)
Control Tryptophan (de novo)35 ± 4%
Niacin (Salvage)65 ± 5%
Stressed Tryptophan (de novo)70 ± 6%
Niacin (Salvage)30 ± 5%

Table 2: Key Kynurenine Pathway Metabolite Concentrations (ng/mL)

This table provides example concentrations of key metabolites that can be quantified using LC-MS/MS methods.[8]

MetaboliteControl (Mean ± SD)Stressed (Mean ± SD)
Tryptophan10,500 ± 8506,200 ± 710
Kynurenine1,100 ± 1502,800 ± 320
Kynurenic Acid220 ± 45350 ± 60
Quinolinic Acid310 ± 50850 ± 110
NAD+ (relative units)1.00 ± 0.120.85 ± 0.15

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

Objective: To label the cellular metabolome using this compound and 13C-Tryptophan to achieve isotopic steady state.

Materials:

  • Cell line of interest (e.g., U251 astroglioma, HEK293)

  • Standard cell culture medium (e.g., DMEM), custom-formulated without tryptophan or nicotinic acid

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (Nicotinic Acid, uniformly labeled)

  • L-Tryptophan-13C11,15N2

  • Cell culture plates (6-well or 10 cm dishes)

  • Standard cell culture equipment (incubator, biosafety cabinet)

Methodology:

  • Prepare Labeling Medium: Supplement the custom base medium with dFBS, standard concentrations of all amino acids and vitamins, except for tryptophan and niacin. Add this compound and L-Tryptophan-13C11,15N2 to their normal physiological concentrations.

  • Seed Cells: Plate cells in standard growth medium and allow them to adhere and reach approximately 50% confluency.

  • Initiate Labeling: Aspirate the standard medium, wash cells once with sterile PBS, and replace it with the prepared labeling medium.

  • Incubate: Culture the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This is typically determined via a time-course experiment but is often around 24 hours for mammalian cells.[7]

  • Proceed to Extraction: Once the incubation is complete, immediately proceed to metabolite extraction to prevent metabolic changes.

Protocol 2: Metabolite Extraction from Adherent Cells

Objective: To rapidly quench metabolic activity and extract polar metabolites for LC-MS analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

Methodology:

  • Quench and Wash: Place the cell culture plate on ice. Quickly aspirate the labeling medium. Wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction: Add 1 mL of -80°C 80% methanol (v/v in water) to each well.

  • Cell Lysis: Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

  • Harvest Lysate: Scrape the frozen cell lysate from the plate surface using a pre-chilled cell scraper.

  • Collect and Clarify: Transfer the cell lysate slurry to a pre-chilled microcentrifuge tube. Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Store Extract: Carefully transfer the supernatant, containing the polar metabolites, to a new microcentrifuge tube. Store at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Quantification and Flux Calculation

Objective: To separate and quantify labeled and unlabeled NAD+ and kynurenine pathway intermediates and calculate relative flux.

Instrumentation & Reagents:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standards for all metabolites of interest for quantification.

  • Isotopically labeled internal standards for normalization.

Methodology:

  • LC Separation:

    • Inject the metabolite extract onto the C18 column.

    • Apply a gradient elution to separate the metabolites. A typical gradient might run from 2% to 90% Mobile Phase B over 10-15 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS.[9] The Q1/Q3 transitions for each isotopologue of interest must be determined empirically using standards.

    • Example Transitions:

      • Unlabeled NAD+: m/z 664 -> 428

      • This compound derived NAD+ (M+6): m/z 670 -> 428

      • Tryptophan-13C11 derived NAD+ (M+5 from Quinolinic Acid-13C5): m/z 669 -> 428

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of NAD+ and other measured metabolites.

    • Correct for natural isotope abundance.

    • Calculate the fractional contribution (FC) of each precursor to the NAD+ pool:

      • FC(Niacin) = (AreaM+6) / (AreaM+0 + AreaM+6 + AreaM+5)

      • FC(Trp) = (AreaM+5) / (AreaM+0 + AreaM+6 + AreaM+5)

    • The relative flux is proportional to this fractional contribution under steady-state conditions. More complex modeling using software (e.g., INCA, Metran) can be employed for absolute flux quantification.[10]

References

Application Note and Protocol: Determining Niacin-13C6 Concentration for Spiking Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for determining the optimal concentration of Niacin-13C6 for use as an internal standard (IS) in the quantitative analysis of niacin (Vitamin B3) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1] This protocol outlines the principles for selecting an appropriate spiking concentration and provides step-by-step instructions for the preparation of this compound solutions.

Principle of Internal Standardization

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for matrix effects and variations during sample processing and analysis.[2] Stable isotope-labeled standards, such as this compound, are considered the most suitable choice as they co-elute with the endogenous analyte and exhibit similar ionization efficiency in the mass spectrometer.[1] The concentration of the internal standard should be kept constant across all samples, including calibration standards, quality controls, and unknown samples.

Determining the Optimal this compound Spiking Concentration

The selection of the this compound concentration is a critical step and should be guided by the expected concentration range of endogenous niacin in the biological samples and the desired calibration range of the analytical method.

A common practice is to set the internal standard concentration to be approximately one-third to one-half of the upper limit of quantitation (ULOQ) of the niacin calibration curve.[3] This ensures that the internal standard provides a stable and reliable signal throughout the analytical range.

Considerations for Different Biological Matrices:
  • Human Plasma: The endogenous concentration of niacin in human plasma can vary. While basal levels are generally low, they can increase significantly after niacin supplementation. For instance, after a 2g oral dose of niacin, plasma concentrations can reach several micrograms per milliliter.[4][5] One study on a niacin metabolite, N1-methylnicotinamide, found a mean endogenous plasma concentration of 18 ng/mL, with a range of 6.2 to 116.7 ng/mL.[6] Published LC-MS/MS methods for niacin in human plasma have reported calibration curve ranges from 5-800 ng/mL to 2-3000 ng/mL.[7][8][9]

  • Urine: Niacin and its metabolites are excreted in urine, and their concentrations can be significantly higher than in plasma, especially after supplementation.[5] The concentration can also be highly variable depending on hydration status and dietary intake.

  • Tissue Homogenates: Niacin concentrations in tissues will vary depending on the tissue type and the metabolic state of the organism.

Recommended Spiking Concentration Strategy:

Based on the available data, a general-purpose this compound spiking concentration for human plasma analysis would be in the range of 100 to 500 ng/mL . This range is within the typical calibration curves reported in the literature and is well above the basal endogenous levels, yet not so high as to cause detector saturation.

For studies involving high-dose niacin administration, a higher internal standard concentration may be necessary, aligned with a higher calibration range. Conversely, for studies focusing on niacin deficiency, a lower concentration might be more appropriate.

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.

  • Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This stock solution has a concentration of 1 mg/mL. Store at -20°C in a tightly sealed container.

Preparation of this compound Working Solutions

Prepare intermediate working solutions by diluting the stock solution with a suitable solvent, typically a mixture of methanol and water. The final spiking solution should be prepared in a solvent that is compatible with the initial sample preparation steps (e.g., the protein precipitation solvent).

Example Dilution Scheme for a 250 ng/mL Final Spiking Concentration:

  • Intermediate Working Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water. This solution has a concentration of 10 µg/mL (or 10,000 ng/mL).

  • Spiking Solution (e.g., 2.5 µg/mL for a 1:10 dilution into the sample):

    • The concentration of the spiking solution will depend on the volume added to the biological sample. For example, if you plan to add 50 µL of the spiking solution to 450 µL of plasma (a 1:10 dilution), the spiking solution should be 10 times the desired final concentration.

    • To achieve a final concentration of 250 ng/mL in the sample, prepare a 2.5 µg/mL (2500 ng/mL) spiking solution.

    • Pipette 250 µL of the 10 µg/mL intermediate working solution into a 1 mL volumetric flask and dilute to the mark with the sample precipitation solvent (e.g., acetonitrile).

Spiking the Biological Sample
  • Aliquot the desired volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a fixed volume of the this compound spiking solution to each sample. For instance, add 10 µL of a 2.5 µg/mL spiking solution to 90 µL of plasma to achieve a final this compound concentration of 250 ng/mL.

  • Vortex briefly to mix.

  • Proceed with the sample preparation protocol (e.g., protein precipitation, extraction).

Data Presentation

The following tables summarize typical concentration ranges for niacin analysis and provide an example for preparing this compound spiking solutions.

Table 1: Reported Niacin Calibration Ranges in Human Plasma

Lower Limit of Quantitation (LLOQ) (ng/mL)Upper Limit of Quantitation (ULOQ) (ng/mL)Reference
5800[8][9]
23000[7]
50750[10]

Table 2: Example Preparation of this compound Spiking Solutions

SolutionStock/Intermediate ConcentrationVolume of Stock/IntermediateFinal VolumeFinal Concentration
Stock Solution-10 mg (solid)10 mL1 mg/mL
Intermediate Working Solution1 mg/mL100 µL10 mL10 µg/mL
Spiking Solution (for 250 ng/mL final concentration with 1:10 dilution)10 µg/mL250 µL1 mL2.5 µg/mL

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and spiking biological samples with this compound internal standard for LC-MS/MS analysis.

G cluster_prep Solution Preparation cluster_sample Sample Processing stock 1. Prepare 1 mg/mL This compound Stock Solution working 2. Prepare Intermediate Working Solution (e.g., 10 µg/mL) stock->working Dilute spiking 3. Prepare Spiking Solution (e.g., 2.5 µg/mL) working->spiking Dilute in precipitation solvent add_is 5. Spike with this compound Spiking Solution spiking->add_is Add to sample sample 4. Aliquot Biological Sample (e.g., Plasma, Urine) sample->add_is precip 6. Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge 7. Centrifugation precip->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant lcms 9. LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for this compound internal standard preparation and sample spiking.

Conclusion

The appropriate concentration of this compound as an internal standard is crucial for the accurate quantification of niacin in biological samples. By considering the expected analyte concentration and the analytical range of the method, researchers can establish a robust and reliable assay. The protocols and recommendations provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and metabolomics.

References

Application Notes: Measuring Niacin Uptake and Metabolism in Cells using Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient that serves as the precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for a vast array of cellular processes, including redox reactions, energy metabolism, DNA repair, and cell signaling.[1][2][3] Dysregulation of niacin metabolism has been implicated in various diseases, including cancer, making the study of its uptake and metabolic pathways a key area of research. Stable isotope tracing using Niacin-13C6, coupled with mass spectrometry, offers a powerful method to quantitatively track the fate of niacin as it is taken up by cells and converted into its downstream metabolites. This technique allows for the precise measurement of metabolic fluxes and provides detailed insights into the activity of niacin-related pathways under different physiological or pathological conditions.[4][5][6]

Principle of the Method

The methodology is based on the principles of stable isotope tracing and metabolic flux analysis.[4][6] Cells are cultured in a medium where standard niacin is replaced with this compound. The 13C isotopes act as a label, allowing for the differentiation of exogenously supplied niacin and its metabolites from the endogenous, unlabeled pools. As the cells take up and metabolize this compound, the heavy carbon atoms are incorporated into downstream metabolites such as nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).

Following a defined labeling period, cellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9][10] The mass spectrometer can distinguish between the naturally occurring (12C) metabolites and their 13C-labeled counterparts based on their mass-to-charge ratio (m/z). By quantifying the abundance of these labeled and unlabeled isotopologues, it is possible to determine the rate of niacin uptake and the flux through its metabolic pathways.

Applications

  • Cancer Metabolism Research: Elucidating the role of niacin metabolism in cancer cell proliferation, survival, and response to therapy.[1][2][3]

  • Drug Development: Screening and characterization of drugs that target niacin metabolic pathways.

  • Nutritional Science: Studying the bioavailability and cellular utilization of niacin from different sources.

  • Neurobiology: Investigating the role of niacin metabolism in neuronal function and neurodegenerative diseases.[11]

Data Presentation

The quantitative data obtained from LC-MS/MS analysis can be summarized to compare niacin uptake and metabolism across different cell lines or experimental conditions. The following table provides an illustrative example of how such data could be presented.

Table 1: Illustrative Data on this compound Uptake and Metabolism in Two Cancer Cell Lines

ParameterCell Line A (e.g., High Niacin Uptake)Cell Line B (e.g., Low Niacin Uptake)
This compound Uptake Rate (pmol/min/mg protein) 15.2 ± 1.84.5 ± 0.6
Intracellular this compound (pmol/mg protein) 120.5 ± 15.335.8 ± 4.2
NAD+ Pool Labeling (% 13C6-NAD+) 75.6 ± 5.122.3 ± 2.9
NADP+ Pool Labeling (% 13C6-NADP+) 68.2 ± 4.518.9 ± 2.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

I. Cell Culture and this compound Labeling
  • Cell Seeding: Plate the cells of interest in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture the cells in their standard growth medium overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Medium: Prepare a fresh batch of the appropriate cell culture medium. Instead of the standard niacin, supplement the medium with this compound to the desired final concentration (e.g., 10 µM). Ensure complete dissolution of the this compound.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture wells.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to each well.

    • Return the plates to the incubator and incubate for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to achieve isotopic steady-state. The optimal labeling time may need to be determined empirically for different cell lines and experimental goals.[12]

II. Metabolite Extraction
  • Quenching Metabolism:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Immediately place the 6-well plates on dry ice to quench all metabolic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 50% acetonitrile in water with 0.1% formic acid.[8]

  • Chromatographic Separation:

    • Inject the reconstituted samples onto a liquid chromatography system.

    • Separate the metabolites using a suitable column, such as a C18 reversed-phase column or a HILIC column for polar metabolites.[10]

    • Employ a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Operate the mass spectrometer in a targeted fashion using Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its expected labeled metabolites (e.g., 13C6-NAD+, 13C6-NADP+).

    • Define the precursor and product ion pairs for both the labeled and unlabeled versions of each metabolite.

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled metabolite.

    • Calculate the percentage of the metabolite pool that is labeled.

    • Normalize the data to cell number or protein concentration to determine uptake rates and intracellular concentrations.

Visualizations

Niacin_Metabolic_Pathway cluster_intracellular Intracellular Niacin-13C6_ext This compound Niacin-13C6_int This compound Niacin-13C6_ext->Niacin-13C6_int Uptake NAMN-13C6 Nicotinic acid mononucleotide-13C6 Niacin-13C6_int->NAMN-13C6 NAPRT NAAD-13C6 Nicotinic acid adenine dinucleotide-13C6 NAMN-13C6->NAAD-13C6 NMNAT NAD-13C6 NAD+-13C6 NAAD-13C6->NAD-13C6 NAD Synthetase NADP-13C6 NADP+-13C6 NAD-13C6->NADP-13C6 NAD Kinase NAM-13C6 Nicotinamide-13C6 NAD-13C6->NAM-13C6 Sirtuins, PARPs

Caption: this compound metabolic pathway in cells.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. This compound Labeling A->B C 3. Quench Metabolism (Dry Ice) B->C D 4. Metabolite Extraction (80% Methanol) C->D E 5. Sample Preparation (Drying & Reconstitution) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

Caption: Experimental workflow for this compound tracing.

Logical_Relationship cluster_input Experimental Input cluster_process Analytical Process cluster_output Data Output Niacin_13C6 This compound Tracer LC_MS LC-MS/MS Niacin_13C6->LC_MS Cells Cell Line of Interest Cells->LC_MS Uptake_Rate Niacin Uptake Rate LC_MS->Uptake_Rate Metabolite_Pools Labeled Metabolite Pools (% 13C6-NAD+, % 13C6-NADP+) LC_MS->Metabolite_Pools Flux_Analysis Metabolic Flux Metabolite_Pools->Flux_Analysis

Caption: Logical relationship of the experimental components.

References

Application Notes and Protocols for Niacin-13C6 Isotopic Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient and a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism, DNA repair, and signaling.[1][2] Isotopic labeling with stable isotopes, such as Niacin-13C6, coupled with mass spectrometry, provides a powerful tool to trace the metabolic fate of niacin and quantify its contribution to the NAD+ pool and related metabolic pathways. This technique, a key component of 13C metabolic flux analysis (13C-MFA), allows for the detailed investigation of cellular bioenergetics and the impact of various stimuli or therapeutic interventions on these processes.[3][4]

These application notes provide a comprehensive guide to designing and executing this compound isotopic labeling experiments in mammalian cell culture, from initial experimental setup to data analysis. The protocols are intended for researchers in metabolic research, drug discovery, and related fields.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions in central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][6]

  • NAD+ Metabolism Studies: Elucidate the dynamics of NAD+ biosynthesis and turnover in response to genetic modifications, drug treatments, or environmental stressors.

  • Drug Development: Assess the mechanism of action of drugs that target metabolic pathways and evaluate their impact on cellular bioenergetics.

  • Disease Research: Investigate alterations in niacin and NAD+ metabolism in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2]

Signaling and Metabolic Pathways

The primary pathway for the conversion of niacin to NAD+ is the Preiss-Handler pathway. Understanding this pathway is fundamental to interpreting the results of this compound labeling experiments.

Preiss_Handler_Pathway cluster_enzymes Enzymes Niacin_13C6 This compound NaMN Nicotinic Acid Mononucleotide-13C6 (NaMN-13C6) Niacin_13C6->NaMN NAPRT NaAD Nicotinic Acid Adenine Dinucleotide-13C6 (NaAD-13C6) NaMN->NaAD NMNAT NAD NAD+-13C6 NaAD->NAD NADS glu_node Glutamate NaAD->glu_node prpp_node PRPP prpp_node->Niacin_13C6 atp_node1 ATP atp_node1->NaMN atp_node2 ATP atp_node2->NaAD gln_node Glutamine gln_node->NaAD NAPRT Nicotinate phosphoribosyltransferase NMNAT Nicotinamide mononucleotide adenylyltransferase NADS NAD+ synthetase

Caption: The Preiss-Handler Pathway for NAD+ synthesis from Niacin.

Experimental Workflow

A typical this compound isotopic labeling experiment follows a well-defined workflow, from cell culture to data interpretation.

Experimental_Workflow cluster_prep I. Preparation cluster_sample_prep II. Sample Processing cluster_analysis III. Analysis & Interpretation Culture 1. Cell Culture (Niacin-free medium) Labeling 2. This compound Labeling Culture->Labeling Harvest 3. Cell Harvesting & Quenching Labeling->Harvest Extraction 4. Metabolite Extraction Harvest->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data 6. Data Processing (Isotopologue Distribution) LCMS->Data MFA 7. Metabolic Flux Analysis Data->MFA

Caption: Overview of the this compound isotopic labeling experimental workflow.

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cells

Objective: To label the intracellular NAD+ pool and its intermediates with 13C from this compound.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Niacin-free cell culture medium (e.g., RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • 6-well or 10 cm cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in niacin-free medium supplemented with dFBS and other necessary components (e.g., glutamine, antibiotics).

  • Adaptation (Optional but Recommended): For optimal labeling, adapt the cells to the niacin-free medium for at least one passage before the labeling experiment. This will deplete the intracellular pool of unlabeled niacin.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the niacin-free base medium with a known concentration of this compound. A typical starting concentration is 2 mg/L, but this may need to be optimized for your specific cell line and experimental goals.

  • Initiation of Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with sterile PBS. Replace the medium with the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. The time required will vary depending on the cell line's metabolic rate, but a common range is 24-48 hours. Time-course experiments can be performed to determine the optimal labeling time.

  • Cell Harvesting: After the labeling period, proceed immediately to Protocol 2 for cell harvesting and metabolite extraction.

Protocol 2: Metabolite Extraction for LC-MS/MS Analysis

Objective: To efficiently extract NAD+ and its metabolites while preserving their integrity.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Dry ice

  • Pre-chilled (-80°C) 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

  • Quenching Metabolism: Place the cell culture plate on dry ice to rapidly halt metabolic activity.

  • Washing: Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL (for a 6-well plate) of pre-chilled 80% methanol to each well.

  • Cell Lysis and Collection: Use a cell scraper to detach the cells in the methanol solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of NAD+ Metabolome

Objective: To separate and quantify the isotopologues of niacin, NAD+, and related metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters (Example using HILIC):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites.

  • Mobile Phase A: Acetonitrile with a small percentage of water and an appropriate modifier (e.g., 0.1% formic acid or ammonium acetate).

  • Mobile Phase B: Water with the same modifier as Mobile Phase A.

  • Gradient: A gradient from high organic to high aqueous to elute the polar metabolites.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Typically maintained at 25-40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/ddMS2 for untargeted analysis.

  • Precursor and Product Ions: These need to be determined for both the unlabeled (M+0) and 13C-labeled (M+6 for this compound) forms of each metabolite of interest.

  • Collision Energy (CE) and other source parameters: Optimize for each metabolite to achieve the best sensitivity.

Data Presentation and Analysis

The primary output of a this compound labeling experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, ..., M+6).

Table 1: Theoretical Mass Isotopologue Distribution of Key Metabolites after this compound Labeling at Isotopic Steady State

MetaboliteAbbreviationUnlabeled (M+0)Labeled (M+6)
NiacinNALowHigh
Nicotinic Acid MononucleotideNaMNLowHigh
Nicotinic Acid Adenine DinucleotideNaADLowHigh
Nicotinamide Adenine DinucleotideNAD+LowHigh

Note: The actual percentages will depend on the labeling efficiency, the contribution of other pathways, and the turnover rate of the metabolites. The table illustrates the expected shift towards the M+6 isotopologue.

Table 2: Example Quantitative Data from a [13C3, 15N1]-Nicotinamide Labeling Experiment in HepG2 Cells

MetaboliteIsotopic Enrichment (%)
NAD+~95%
NADP+~95%

Source: Adapted from a study using a similar labeled precursor.[7] This demonstrates the high labeling efficiency achievable with essential nutrient labeling strategies.

Data Analysis:

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Correction for Natural Isotope Abundance: Correct the raw data for the natural abundance of 13C and other isotopes.

  • Calculation of Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with 13C.

  • Metabolic Flux Analysis (MFA): Use software packages (e.g., INCA, Metran) to fit the MIDs to a metabolic model and calculate the intracellular reaction rates (fluxes).[3][4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Insufficient incubation time.Perform a time-course experiment to determine the optimal labeling duration.
Presence of unlabeled niacin in the medium or serum.Use niacin-free medium and dialyzed FBS. Adapt cells to the medium before the experiment.
High Variability between Replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding density.
Incomplete quenching of metabolism.Perform harvesting and quenching steps quickly and on dry ice.
Poor Peak Shape or Sensitivity in LC-MS/MS Suboptimal LC-MS/MS parameters.Optimize mobile phases, gradient, and MS source parameters.
Metabolite degradation.Keep samples cold throughout the extraction process and store at -80°C.

Conclusion

This compound isotopic labeling is a robust method for investigating NAD+ metabolism and its role in cellular physiology and disease. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain high-quality, quantitative data to gain deeper insights into the intricate network of metabolic pathways. Careful experimental design, execution, and data analysis are paramount to achieving reliable and reproducible results.

References

Application Notes: Niacin-13C6 in Preclinical Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3), serves as a powerful tool in preclinical drug metabolism and pharmacokinetic (DMPK) studies. Its use allows researchers to trace the metabolic fate of niacin and its contribution to the nicotinamide adenine dinucleotide (NAD+) pool, a critical coenzyme in numerous cellular processes. By incorporating a heavy isotope of carbon (¹³C), this compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, enabling precise quantification and metabolic flux analysis.[1][2] This application note details the utility of this compound in preclinical research, providing protocols for its use in both in vitro and in vivo settings.

Core Applications

  • Metabolic Pathway Tracing and Flux Analysis: this compound is instrumental in elucidating the dynamics of NAD+ biosynthesis.[3][4] By administering this compound to cell cultures or animal models, researchers can track the incorporation of the 13C label into downstream metabolites of the NAD+ pathway, such as nicotinamide mononucleotide (NMN), nicotinic acid adenine dinucleotide (NAAD), and NAD+ itself. This allows for the quantification of the flux through the Preiss-Handler pathway, providing insights into how disease states or drug candidates may alter NAD+ metabolism.[4][5][6]

  • Internal Standard for Bioanalytical Methods: Due to its chemical identity with endogenous niacin, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of niacin and its metabolites in biological matrices.[7][8] Its distinct mass shift allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.

  • Drug-Metabolism Interaction Studies: this compound can be used to investigate the influence of new chemical entities (NCEs) on niacin metabolism and NAD+ homeostasis. By co-administering an NCE with this compound, researchers can determine if the drug alters the conversion of niacin to its active metabolites, potentially identifying unforeseen drug-nutrient interactions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of a New Chemical Entity (NCE) in the Presence of this compound using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of an NCE and its potential impact on the initial steps of niacin metabolism using human liver microsomes.[9][10][11][12]

Materials:

  • This compound

  • New Chemical Entity (NCE)

  • Human Liver Microsomes (pooled)[10]

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[9]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • Internal Standard (a stable isotope-labeled compound structurally unrelated to the NCE or niacin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of the NCE in a suitable solvent.

    • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[9]

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound and the NCE to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of this compound and the NCE should be determined based on preliminary experiments.

    • Include control incubations:

      • No NCE (to assess baseline this compound metabolism)

      • No NADPH (to assess non-CYP mediated metabolism)

      • Heat-inactivated microsomes (to control for non-enzymatic degradation)

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of the NCE and this compound, as well as the formation of any 13C-labeled metabolites of niacin.[3][7]

Data Analysis:

  • Plot the percentage of the remaining NCE and this compound against time.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for the NCE.

  • Compare the rate of this compound depletion and metabolite formation in the presence and absence of the NCE to identify any potential metabolic interactions.

Protocol 2: In Vivo Tracing of NAD+ Biosynthesis from this compound in a Preclinical Mouse Model

This protocol describes an in vivo study to trace the incorporation of this compound into the NAD+ metabolome in a mouse model, which can be adapted to study the effects of a drug treatment.[4][13]

Materials:

  • This compound

  • Experimental drug (or vehicle control)

  • C57BL/6 mice (or other appropriate strain)

  • Saline solution (for injection)

  • LC-MS/MS system

  • Tissue homogenization equipment

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Animal Dosing:

    • Acclimatize mice to the experimental conditions.

    • Administer the experimental drug or vehicle control to the mice according to the study design (e.g., daily for one week).

    • On the final day of the study, administer a single dose of this compound (e.g., via oral gavage or intraperitoneal injection). The dose should be sufficient to achieve detectable levels of labeled metabolites.

  • Sample Collection:

    • At predetermined time points post-Niacin-13C6 administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.

    • Rapidly collect blood (into EDTA tubes) and harvest tissues of interest (e.g., liver, muscle, brain).

    • Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

    • Centrifuge the blood to separate plasma and store at -80°C.

  • Metabolite Extraction:

    • For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • For plasma, precipitate proteins by adding a cold solvent (e.g., acetonitrile).

    • Centrifuge the homogenates/precipitates to remove cellular debris and proteins.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a targeted LC-MS/MS method to quantify the levels of this compound and its 13C-labeled metabolites, including 13C-labeled NAD+.[3][5]

Data Analysis:

  • Calculate the concentration of this compound and its labeled metabolites in each tissue and plasma sample.

  • Determine the isotopic enrichment of the NAD+ pool by calculating the ratio of 13C-labeled NAD+ to total NAD+ (labeled + unlabeled).

  • Compare the isotopic enrichment and metabolite concentrations between the drug-treated and vehicle control groups to assess the impact of the drug on NAD+ biosynthesis from niacin.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Metabolic Stability of NCE-X and its Effect on this compound Metabolism in Human Liver Microsomes

Compoundt₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
NCE-X 25.4 ± 3.127.3 ± 3.3
This compound (Control) 45.2 ± 5.515.3 ± 1.9
This compound (+NCE-X) 42.8 ± 4.916.2 ± 2.0

Data are presented as mean ± SD (n=3). No significant difference was observed in this compound metabolism in the presence of NCE-X.

Table 2: Isotopic Enrichment of NAD+ in Mouse Liver Following Oral Administration of this compound with and without Drug-Y Treatment

Time (hours)NAD+ Isotopic Enrichment (%) - Vehicle ControlNAD+ Isotopic Enrichment (%) - Drug-Y Treated
1 1.2 ± 0.30.8 ± 0.2
4 5.8 ± 1.13.5 ± 0.7
8 8.2 ± 1.55.1 ± 1.0*
24 3.1 ± 0.62.0 ± 0.4

Data are presented as mean ± SD (n=5 mice per group). *p < 0.05 compared to vehicle control, indicating that Drug-Y may inhibit the biosynthesis of NAD+ from niacin.

Visualizations

NAD_Biosynthesis cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Niacin_13C6 This compound NAMN_13C6 Nicotinic Acid Mononucleotide-13C6 Niacin_13C6->NAMN_13C6 NAPRT NAAD_13C6 Nicotinic Acid Adenine Dinucleotide-13C6 NAMN_13C6->NAAD_13C6 NMNAT NAD_13C6 NAD+-13C6 NAAD_13C6->NAD_13C6 NADS NAD NAD+ Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN NAMPT NMN->NAD

Caption: this compound incorporation into the NAD+ biosynthesis pathway.

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study A1 Prepare Liver Microsome Incubation A2 Add this compound and NCE A1->A2 A3 Time-Course Sampling & Quenching A2->A3 A4 Sample Processing (Protein Precipitation) A3->A4 A5 LC-MS/MS Analysis A4->A5 A6 Data Analysis (t1/2, CLint) A5->A6 B1 Animal Dosing (Drug/Vehicle + this compound) B2 Tissue and Plasma Collection B1->B2 B3 Metabolite Extraction B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Analysis (Isotopic Enrichment) B4->B5

Caption: General workflow for preclinical drug metabolism studies using this compound.

References

Application Note: Quantification of Niacin and its Metabolites in Human Plasma using Stable Isotope Dilution LC-MS/MS with Niacin-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of niacin (nicotinic acid, NA) and its major metabolites, including nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr), in human plasma. The method utilizes a stable isotope-labeled internal standard, Niacin-¹³C₆, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, nutritional research, and clinical investigations.

Introduction

Niacin (Vitamin B3) is an essential nutrient that plays a critical role in cellular metabolism, primarily as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] These coenzymes are involved in numerous redox reactions essential for energy production, DNA repair, and various signaling pathways.[2][3] The quantification of niacin and its metabolites is crucial for assessing nutritional status, understanding its therapeutic effects in dyslipidemia, and investigating its role in various diseases.[1][4]

This method employs a stable isotope dilution strategy using Niacin-¹³C₆ as an internal standard to compensate for matrix effects and variations in sample processing, ensuring high accuracy and precision. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of these analytes in complex biological matrices like plasma.[5]

Niacin Metabolism

Niacin from the diet is converted in the body through two primary pathways: the amidation pathway, which produces nicotinamide (NAM), and the conjugative pathway, which forms nicotinuric acid (NUA).[6] NAM can be further metabolized to compounds such as N-methyl-2-pyridone-5-carboxamide (2-Pyr).[7][8] Understanding these pathways is essential for interpreting the results of metabolite quantification.

Niacin_Metabolism Niacin Niacin (Nicotinic Acid) NAM Nicotinamide (NAM) Niacin->NAM Amidation Pathway NUA Nicotinuric Acid (NUA) Niacin->NUA Conjugative Pathway TwoPyr N-methyl-2-pyridone- 5-carboxamide (2-Pyr) NAM->TwoPyr Further Metabolism NAD NAD+ NAM->NAD

Figure 1: Simplified Niacin Metabolism Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of niacin and its metabolites is depicted below. It involves sample collection, protein precipitation with an internal standard, centrifugation, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Start Start: Plasma Sample Collection Spike Spike with Niacin-¹³C₆ Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 2: General Experimental Workflow.

Detailed Protocols

Materials and Reagents
  • Niacin, Nicotinamide, Nicotinuric Acid, N-methyl-2-pyridone-5-carboxamide standards

  • Niacin-¹³C₆ (Internal Standard)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human Plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of niacin, its metabolites, and Niacin-¹³C₆ by dissolving the appropriate amount of each standard in methanol.

  • Intermediate Stock Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with a mixture of methanol and water (e.g., 50:50 v/v).

  • Internal Standard Working Solution: Dilute the Niacin-¹³C₆ primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the appropriate working standard solution (for calibration curve and quality control samples) or 50 µL of methanol/water for unknown samples.

  • Add 200 µL of the Niacin-¹³C₆ internal standard working solution in acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but may improve sensitivity).

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

Tandem Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Niacin (NA)124.180.1
Nicotinamide (NAM)123.180.0
Nicotinuric Acid (NUA)181.079.0
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.2
Niacin-¹³C₆ (IS) 130.1 86.1

Quantitative Data

The performance of similar LC-MS/MS methods for the quantification of niacin and its metabolites is summarized below. These methods demonstrate excellent linearity, precision, and accuracy.

Table 1: Summary of Method Performance from Published Literature

AnalyteLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Niacin (NA)2.0 - 3000[7][8]5.0 - 8.7[4]2.8 - 9.4[4]-2.2 to 2.3[4]
Nicotinamide (NAM)10.0 - 1600[7][8]< 15< 15± 15
Nicotinuric Acid (NUA)2.0 - 3000[7][8]5.5 - 7.6[4]3.7 - 5.8[4]-0.6 to 3.2[4]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)50.0 - 5000[7][8]< 15< 15± 15

Data for NAM and 2-Pyr precision and accuracy are generally expected to be within ±15% as per regulatory guidelines for bioanalytical method validation.

Conclusion

The described LC-MS/MS method using Niacin-¹³C₆ as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of niacin and its key metabolites in human plasma. The detailed protocol and performance data demonstrate its suitability for a wide range of research applications, from nutritional studies to drug development. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of Niacin-13C6 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niacin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound?

A1: Poor recovery of this compound in complex matrices is often attributed to several factors:

  • Matrix Effects: Co-eluting endogenous substances from the matrix (e.g., phospholipids, salts, and proteins in plasma) can interfere with the ionization of this compound in the mass spectrometer source, a phenomenon known as ion suppression.[1][2] This can lead to a significant decrease in signal intensity.

  • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for efficiently isolating this compound from the matrix components.

  • Analyte Stability: Niacin and its derivatives can be susceptible to degradation depending on the pH and storage conditions of the sample.[3]

  • Chromatographic Issues: Poor peak shape, tailing, or co-elution with interfering compounds can all contribute to inaccurate quantification and seemingly low recovery.

Q2: My this compound internal standard is also showing low recovery. Isn't it supposed to correct for these issues?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects and extraction inconsistencies, they are not infallible.[2] Here's why you might still see low signal for your IS:

  • Severe Ion Suppression: In cases of extreme matrix effects, the signal for both the analyte and the internal standard can be suppressed to a level near the limit of quantification, impacting precision and accuracy.[2]

  • Differential Matrix Effects: Although rare, it's possible for the matrix to affect the analyte and the SIL-IS slightly differently, especially if they do not perfectly co-elute. This can be caused by the isotopic label (e.g., deuterium) causing a slight shift in retention time.[2]

  • Inconsistent Sample Matrix: Variability between different lots of a biological matrix can lead to inconsistent internal standard response.[2]

Q3: How can I determine if matrix effects are the primary cause of my low recovery?

A3: A post-extraction addition experiment is a common method to quantitatively assess matrix effects.[2] This involves comparing the peak response of this compound in a blank, extracted matrix that has been spiked after extraction to the response of this compound in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guides

Guide 1: Addressing Low Signal Intensity and High Variability

This guide provides a systematic approach to troubleshooting poor recovery of this compound.

Troubleshooting Workflow for Poor this compound Recovery

TroubleshootingWorkflow Start Poor this compound Recovery Observed Assess_ME Assess Matrix Effects (Post-Extraction Addition) Start->Assess_ME High_ME Significant Matrix Effects (Ion Suppression) Assess_ME->High_ME Yes Low_ME Minimal Matrix Effects Assess_ME->Low_ME No Optimize_SP Optimize Sample Preparation PPT Protein Precipitation (PPT) Optimize_SP->PPT LLE Liquid-Liquid Extraction (LLE) Optimize_SP->LLE SPE Solid-Phase Extraction (SPE) Optimize_SP->SPE Optimize_Chroma Optimize Chromatography Gradient Adjust Gradient Optimize_Chroma->Gradient Column Change Column Optimize_Chroma->Column Check_IS Verify IS Performance Coelution Check Analyte/IS Co-elution Check_IS->Coelution High_ME->Optimize_SP Dilute Dilute Sample High_ME->Dilute Low_ME->Check_IS PPT->Optimize_Chroma LLE->Optimize_Chroma SPE->Optimize_Chroma Resolved Issue Resolved Dilute->Resolved Gradient->Resolved Column->Resolved Coelution->Optimize_Chroma No Coelution->Resolved Yes

Caption: A flowchart outlining the steps to troubleshoot and resolve poor this compound recovery.

Guide 2: Optimizing Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components.

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery Range
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Limited removal of other matrix components like phospholipids, leading to higher matrix effects.[4]50-90%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be more time-consuming and may have lower recovery for highly polar analytes.70-95%
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.Provides the cleanest extracts with significant reduction in matrix effects.[4][5][6]More complex method development and can be more expensive.80-100+%

Sample Preparation Workflow

SamplePrepWorkflow cluster_input Sample Input cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Plasma Plasma Sample IS Add this compound IS Plasma->IS Add_Solvent Add Acetonitrile IS->Add_Solvent Add_Buffer_Solvent Add Buffer & Extraction Solvent IS->Add_Buffer_Solvent Condition Condition Cartridge IS->Condition Vortex_Centrifuge_PPT Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge_PPT Supernatant_PPT Collect Supernatant Vortex_Centrifuge_PPT->Supernatant_PPT Evaporate Evaporate to Dryness Supernatant_PPT->Evaporate Vortex_Centrifuge_LLE Vortex & Centrifuge Add_Buffer_Solvent->Vortex_Centrifuge_LLE Organic_Layer Collect Organic Layer Vortex_Centrifuge_LLE->Organic_Layer Organic_Layer->Evaporate Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A diagram illustrating the workflows for different sample preparation techniques.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.[7]

  • Centrifuge at 15,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 150 µL of the mobile phase.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add the this compound internal standard.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer (top layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition: Condition an appropriate SPE cartridge (e.g., a strong cation exchange cartridge) with 1 mL of methanol followed by 1 mL of 1% formic acid.[8]

  • Load: To 1 mL of plasma, add the this compound internal standard and 1 mL of 1% formic acid.[8] Load the entire sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of hexane to remove interfering compounds.[8]

  • Elute: Elute the this compound and analyte with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Understanding Matrix Effects

Matrix effects, particularly ion suppression, are a primary contributor to poor recovery in LC-MS/MS analysis.

Causes and Mitigation of Ion Suppression

IonSuppression cluster_causes Causes of Ion Suppression cluster_mitigation Mitigation Strategies Phospholipids Phospholipids Ion_Source Mass Spectrometer Ion Source Phospholipids->Ion_Source Co-elute with analyte Salts Salts Salts->Ion_Source Alter droplet properties Proteins Proteins Proteins->Ion_Source Contaminate source Other Other Endogenous Components Other->Ion_Source Better_SP Improved Sample Prep (SPE, LLE) Ion_Source->Better_SP Reduces interferences Chroma_Opt Chromatographic Separation Ion_Source->Chroma_Opt Separates analyte from interferences Dilution Sample Dilution Ion_Source->Dilution Lowers concentration of interferences IS_Correction SIL-IS Correction Ion_Source->IS_Correction Compensates for signal loss

Caption: A diagram illustrating the common causes of ion suppression and strategies for mitigation.

References

Technical Support Center: Analysis of Niacin in Urine using Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Niacin-13C6 as an internal standard to minimize matrix effects in the analysis of niacin in urine samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for analyzing niacin in urine?

A1: Urine is a complex biological matrix containing numerous endogenous compounds that can interfere with the analysis.[1][2] These interferences, known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate quantification of niacin.[1][3][4] An internal standard like this compound is added at a known concentration to all samples, calibrators, and quality controls to compensate for these variations.[3][5] By using the ratio of the analyte signal to the IS signal, variability introduced during sample preparation, injection, and ionization can be normalized, leading to more accurate and precise results.[3][6]

Q2: What makes this compound a suitable internal standard for niacin analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" for quantitative mass spectrometry.[3] Its key advantages include:

  • Chemical and Physical Similarity: It is chemically identical to niacin, except that six of its carbon atoms are replaced with the heavier 13C isotope.[3][6] This ensures it behaves almost identically to the native analyte during sample extraction, chromatography, and ionization.[3]

  • Co-elution: Due to its similarity, this compound typically co-elutes with niacin during liquid chromatography.[7][8] This is crucial for accurately compensating for matrix effects that occur at the same retention time as the analyte.[7]

  • Mass Differentiation: It is easily distinguished from native niacin by a mass spectrometer due to the mass difference of 6 Da, allowing for simultaneous measurement without interference.[9]

Q3: What are the main sources of matrix effects in urine samples?

A3: The primary sources of matrix effects in urine are endogenous compounds such as salts, urea, creatinine, and various metabolites.[1][2] The concentration of these components can vary significantly between individuals and even in the same individual depending on factors like diet and hydration status, making the matrix effect highly variable.[1] These co-eluting compounds can compete with the analyte (niacin) for ionization in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[4][10]

Q4: How should this compound stock solutions be prepared and stored?

A4: Proper storage is crucial for maintaining the integrity of the internal standard. For this compound, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[11][12] Recommended storage conditions are:

  • -80°C for up to 6 months.[11][12]

  • -20°C for up to 1 month.[11][12] Always refer to the manufacturer's certificate of analysis for specific storage instructions. The product is chemically stable under standard ambient conditions but may be light-sensitive.[13]

Troubleshooting Guide

Q5: My this compound signal is inconsistent across samples. What could be the cause?

A5: While an IS is meant to be consistent, variability can still occur. Here are some potential causes:

  • Inconsistent Pipetting: Ensure that the same, precise volume of the this compound working solution is added to every sample, calibrator, and QC.

  • Precipitation: The internal standard may be precipitating in the sample or stock solution. Ensure it is fully dissolved and that the solvent composition of your sample does not cause it to crash out.

  • Degradation: Although stable, improper storage or repeated freeze-thaw cycles can lead to degradation.[11][12] Prepare fresh working solutions from a properly stored stock.

  • Extreme Matrix Effects: In highly concentrated urine samples, even a SIL IS can experience significant and variable ion suppression.[1] Consider further dilution of the urine sample.

Q6: The retention times for both niacin and this compound are shifting. Why is this happening?

A6: Retention time shifts usually point to a problem with the liquid chromatography (LC) system.[14]

  • Column Degradation: The analytical column may be contaminated or nearing the end of its life. Contaminants from urine can build up and alter the column chemistry.[14][15]

  • Mobile Phase Issues: Check the mobile phase composition. Inaccurate mixing, degradation, or pH changes can all affect retention time.[14] Ensure you are using high-quality, LC-MS grade solvents.

  • Pump or Seal Leaks: A leak in the LC system will cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.[16]

  • Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature changes can affect retention.

Q7: I am observing significant ion suppression even with this compound. How can I further minimize matrix effects?

A7: If matrix effects are still a problem, you may need to optimize your sample preparation or chromatography.[17][18]

  • Optimize Sample Preparation: A simple "dilute-and-shoot" method may not be sufficient for highly concentrated urine.[19] Consider more rigorous cleanup techniques like:

    • Solid-Phase Extraction (SPE): SPE can effectively remove many interfering matrix components.[1][15][19]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from interfering substances.[20]

  • Increase Sample Dilution: Further diluting the urine sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[18][20][21] However, ensure the final concentration of niacin is still above the limit of quantification (LOQ).[21]

  • Improve Chromatographic Separation: Modify your LC gradient to better separate niacin from co-eluting matrix components. A longer, shallower gradient can improve resolution.[17]

Q8: My analyte recovery is low. What steps can I take to improve it?

A8: Low recovery suggests that the analyte is being lost during sample preparation.

  • Check Extraction pH: For LLE or SPE, the pH of the sample can significantly impact the extraction efficiency of niacin. Adjust the pH to ensure niacin is in the optimal state for extraction.

  • Evaluate SPE Sorbent: Ensure you are using the correct type of SPE sorbent for niacin. A mixed-mode or ion-exchange sorbent may be necessary.[19]

  • Prevent Analyte Degradation: Niacin should be stable throughout the process, but ensure your sample processing conditions (e.g., temperature, exposure to light) are not causing degradation.

Experimental Protocols

Protocol 1: Sample Preparation using Dilution

This protocol is a simple and fast method suitable for urine samples where matrix effects are not severe.

  • Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 15 seconds to ensure homogeneity.

  • Centrifugation: Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution to 50 µL of the urine supernatant.

  • Dilution: Add 425 µL of the initial mobile phase (e.g., 15 mM ammonium acetate buffer).[19] Vortex for 10 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is recommended for complex or highly concentrated urine samples.

  • Sample Thawing and Centrifugation: Follow steps 1 and 2 from the Dilution protocol.

  • Dilution & IS Spiking: Dilute 250 µL of urine supernatant with 1550 µL of an appropriate buffer (e.g., aqueous ammonium acetate, pH 9.0). Add a known amount of this compound working solution.[19]

  • SPE Plate Conditioning: Condition a mixed-mode strong anion exchange SPE plate with 1 mL of methanol, followed by 1 mL of the equilibration buffer (e.g., ammonium acetate, pH 9.0).[4][19]

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove interfering compounds.[4][19]

  • Elution: Elute the analyte and internal standard with 500 µL of an appropriate elution solvent (e.g., 10% formic acid in acetonitrile:methanol).[4][19]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

  • Analysis: The sample is now ready for injection.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Minimizing Matrix Effects

MethodPrincipleRelative Matrix EffectAnalyte RecoveryThroughputRecommendation
Dilute-and-Shoot Reduces matrix component concentration by dilution.[20][21]Moderate to HighHighHighFor cleaner or less concentrated urine samples; initial screening.
Protein Precipitation Removes proteins by precipitation with an organic solvent.ModerateVariableHighMore common for plasma/serum; may not remove small molecule interferences in urine.[20]
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible organic solvent based on polarity and pH.[20]Low to ModerateGoodModerateGood for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Separates analyte from matrix using a solid sorbent based on physicochemical properties.[1][19]LowGood to ExcellentLow to Moderate"Gold standard" for cleanup of complex matrices like urine.[15]

Table 2: Typical LC-MS/MS Parameters for Niacin Analysis

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Niacin: Specific precursor/product ions this compound: Specific precursor/product ions

(Note: Specific MS/MS transitions must be optimized for the instrument in use.)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with this compound IS Sample->Spike Cleanup Sample Cleanup (Dilution or SPE) Spike->Cleanup LCMS LC-MS/MS Injection Cleanup->LCMS DataAcq Data Acquisition (MRM Mode) LCMS->DataAcq Integration Peak Integration (Niacin & this compound) DataAcq->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: A generalized workflow for the analysis of niacin in urine using this compound.

Troubleshooting_Workflow rect_node rect_node start Inaccurate Results or Poor Peak Shape? check_is IS Peak Area Consistent? start->check_is check_rt Retention Time Stable? check_is->check_rt Yes is_issue Check IS spiking procedure. Prepare fresh IS solution. Consider sample precipitation. check_is->is_issue No check_signal Signal Intensity (S/N) Acceptable? check_rt->check_signal Yes rt_issue Check for LC leaks. Evaluate mobile phase. Inspect/replace column. check_rt->rt_issue No signal_ok Review Data Processing & Calibration Curve check_signal->signal_ok Yes signal_issue Optimize sample cleanup (SPE). Increase sample dilution. Clean MS ion source. check_signal->signal_issue No

References

Technical Support Center: Optimizing LC Gradient for Baseline Separation of Niacin-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography (LC) methods. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve baseline separation of Niacin and its ¹³C₆-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution of Niacin and Niacin-¹³C₆?

A1: Co-elution of an analyte and its isotopically labeled internal standard is a common challenge in LC-MS analysis. While chemically identical, the slight mass difference due to the ¹³C labeling can sometimes lead to subtle differences in retention behavior.[1] However, under typical reversed-phase conditions, this difference is often insufficient for baseline separation without careful optimization of the chromatographic method.

Q2: What is the expected retention time difference between Niacin and Niacin-¹³C₆?

A2: The retention time difference between Niacin and its ¹³C₆-labeled form is generally expected to be very small. While deuterium labeling can sometimes result in a more noticeable shift in retention time, ¹³C labeling typically has a less pronounced effect.[1] In reversed-phase chromatography, the labeled compound may elute slightly earlier than the unlabeled compound. The precise difference will depend on the specific column, mobile phase composition, and gradient conditions used.

Q3: Is an isocratic or gradient elution better for separating Niacin-¹³C₆?

A3: While an isocratic method may seem simpler, a gradient elution is often necessary to achieve the fine-tuning required for separating structurally similar compounds like isotopologues.[1] A shallow gradient provides a better opportunity to resolve closely eluting peaks.

Q4: How does the choice of organic solvent in the mobile phase affect the separation?

A4: The choice of organic solvent (e.g., acetonitrile or methanol) can influence the selectivity of the separation. Acetonitrile and methanol have different properties and can interact differently with the analyte and the stationary phase. It is recommended to test both solvents during method development to determine which provides better resolution for Niacin and its ¹³C₆-labeled analog.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions with Column Mobile Phase pH Adjustment: Control the mobile phase pH with a buffer (e.g., ammonium acetate or formic acid). For a compound like Niacin, an acidic pH can help to protonate the molecule and minimize interactions with residual silanols on the column surface.[2] Use of Additives: Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask active silanol sites.[2] Column Choice: Use a modern, end-capped C18 column or consider a different stationary phase that is less prone to secondary interactions.[2]
Column Overload Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[2]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[2]
Issue 2: Inadequate Resolution Between Niacin and Niacin-¹³C₆
Possible Cause Solution
Gradient is Too Steep Implement a shallower gradient around the elution time of the analytes. A slower increase in the organic solvent percentage can enhance separation.[1][2]
Flow Rate is Too High Reduce the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[1]
Inappropriate Mobile Phase Composition Organic Solvent Evaluation: Test both acetonitrile and methanol as the organic component of the mobile phase to see which provides better selectivity.[1] Mobile Phase Modifier Optimization: Evaluate the effect of different additives, such as 0.1% formic acid versus 0.1% acetic acid, or a low concentration of ammonium formate.[1]
Issue 3: Unstable Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate with at least 10 column volumes.[1][2]
Pump and System Issues Check for leaks in the HPLC system, as they can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]

Experimental Protocols

Protocol 1: LC Gradient Optimization for Niacin and Niacin-¹³C₆ Separation

This protocol outlines a systematic approach to developing an LC method for the baseline separation of Niacin and its ¹³C₆-labeled internal standard.

1. Initial Scouting Gradient:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

2. Shallow Gradient Implementation:

  • Based on the retention time from the scouting run, design a shallower gradient around the elution window. For example, if the compounds elute at 30% B, a new gradient could be 25-35% B over 15 minutes.[1]

3. Mobile Phase Modifier Optimization:

  • If co-elution persists, test different mobile phase additives. Compare the separation using 0.1% formic acid, 0.1% acetic acid, or a low concentration of ammonium formate in the aqueous phase.[1]

4. Organic Solvent Evaluation:

  • Repeat the optimized gradient using methanol as Mobile Phase B to assess if it provides a different selectivity.[1]

5. Flow Rate and Temperature Adjustment:

  • Once a promising mobile phase and gradient are identified, fine-tune the separation by systematically adjusting the flow rate (e.g., trying 0.3 mL/min) and column temperature (e.g., trying 30°C and 40°C).[1]

Workflow for LC Gradient Optimization

LC Gradient Optimization Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Prepare Stock Solutions (Niacin & Niacin-¹³C₆) B Initial Scouting Gradient (e.g., 5-95% Acetonitrile) A->B C Analyze Results: Identify Elution Window B->C D Implement Shallow Gradient Around Elution Window C->D E Evaluate Mobile Phase: - Organic Solvent (ACN vs. MeOH) - Additives (Formic vs. Acetic Acid) D->E F Fine-tune Separation: - Adjust Flow Rate - Adjust Column Temperature E->F G Assess Resolution and Peak Shape F->G H Baseline Separation Achieved? G->H H->D No, Re-optimize I Final Method H->I Yes

Caption: Workflow for optimizing LC gradient separation.

Data Presentation

Table 1: Example LC Conditions for Niacin Analysis

The following table summarizes different LC conditions reported in the literature for the analysis of niacin and its related compounds. These can serve as a starting point for method development.

ParameterMethod 1Method 2Method 3
Column Zorbax 300SB-C₈ (250 mm × 4.6 mm, 5 µm)[3]Phenomenex Synergi Hydro-RP[4]C18 stationary phase[5]
Mobile Phase Methanol-2 mM ammonium acetate (3:97, v/v)[3]Methanol-0.1% formic acid (5:95, v/v)[4]0.1% formic acid in water with varied methanol[5]
Flow Rate 1 mL/min (split 1:1)[3]Not SpecifiedNot Specified
Detection ESI-MS/MS (Negative Ion Mode)[3]ESI-MS/MS (Positive Ion Mode)[4]UV Absorbance and Mass Spectrometry[5]
Run Time 4.5 min (isocratic)[3]9 min (isocratic)[4]Not Specified

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_start Problem Identification cluster_pathways Primary Troubleshooting Pathways cluster_solutions Corrective Actions cluster_end Goal Start Inadequate Separation of Niacin & Niacin-¹³C₆ P1 Peak Shape Issues? (Tailing/Fronting) Start->P1 P2 Poor Resolution? (Overlapping Peaks) Start->P2 P3 Retention Time Unstable? Start->P3 S1 Adjust Mobile Phase pH Change Column Dilute Sample P1->S1 S2 Implement Shallower Gradient Reduce Flow Rate Optimize Mobile Phase P2->S2 S3 Increase Column Equilibration Check for System Leaks Use Column Oven P3->S3 End Achieve Baseline Separation S1->End S2->End S3->End

Caption: Logic diagram for troubleshooting common separation issues.

References

Technical Support Center: Niacin-13C6 Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niacin-13C6 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic studies?

A1: this compound is a stable isotope-labeled form of niacin (Vitamin B3) where all six carbon atoms in the pyridine ring are replaced with the heavy isotope, carbon-13 (¹³C). It is a valuable tracer used in metabolic research to track the fate of niacin as it is converted into nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. By tracking the incorporation of ¹³C into NAD+ and its related metabolites, researchers can quantify the activity of NAD+ biosynthetic pathways.

Q2: Which metabolic pathways incorporate this compound?

A2: this compound is primarily incorporated into the NAD+ metabolic network through the Preiss-Handler pathway. In this pathway, niacin is converted to nicotinic acid mononucleotide (NAMN), then to nicotinic acid adenine dinucleotide (NAAD), and finally to NAD+. The labeled carbon atoms from this compound are transferred to these downstream metabolites, allowing for the measurement of flux through this pathway. NAD+ can also be synthesized via the salvage pathway from nicotinamide (NAM), and the de novo pathway from tryptophan.

Q3: What are the key considerations for designing a this compound tracer experiment?

A3: Key considerations include:

  • Cell type and culture conditions: Different cell lines have varying capacities for niacin uptake and NAD+ synthesis. Cell density can also impact tracer uptake and metabolism.

  • Tracer concentration: The concentration of this compound should be sufficient to achieve detectable labeling without perturbing normal cell metabolism.

  • Labeling duration: The time required to reach isotopic steady state, where the enrichment of ¹³C in metabolites becomes constant, varies depending on the cell type and the turnover rate of the NAD+ pool. It is crucial to determine this for accurate flux analysis.

  • Endogenous pools: The presence of unlabeled niacin in the cell culture medium or within the cells can dilute the tracer, affecting the final isotopic enrichment.

  • Analytical method: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most common method for quantifying the isotopic enrichment of niacin and its metabolites.

Q4: Is this compound stable in cell culture medium?

A4: Niacin itself is a relatively stable molecule. However, its stability in cell culture media over long incubation periods should be considered, especially in the presence of other reactive components or under specific light and temperature conditions. It is good practice to test the stability of this compound under your specific experimental conditions if long incubation times are planned.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Low or no detectable ¹³C enrichment in NAD+ and its metabolites.

  • Question: I've incubated my cells with this compound, but I'm seeing very low or no incorporation of the ¹³C label into NAD+. What could be the problem?

  • Possible Causes and Solutions:

    Possible Cause Explanation Troubleshooting Steps
    Insufficient Tracer Uptake The cells may have a low expression of the necessary transporters for niacin uptake.1. Increase the concentration of this compound in the medium. 2. Increase the incubation time to allow for more tracer to be taken up. 3. Verify the expression of niacin transporters (e.g., SMCT1/SLC5A8) in your cell line.
    Dilution by Endogenous Niacin The cell culture medium may contain significant amounts of unlabeled niacin, or the cells may have large intracellular pools of unlabeled niacin and its metabolites.1. Use a custom-formulated medium that is deficient in unlabeled niacin. 2. Wash the cells with a niacin-free buffer before adding the tracer-containing medium. 3. Measure the concentration of endogenous niacin in your medium and cells to account for the dilution effect in your calculations.
    Dominant Alternative NAD+ Synthesis Pathways The cells may predominantly use the salvage pathway (from nicotinamide) or the de novo pathway (from tryptophan) for NAD+ synthesis, resulting in low flux through the Preiss-Handler pathway.1. Measure the relative expression of key enzymes in each NAD+ synthesis pathway (e.g., NAPRT for Preiss-Handler, NAMPT for salvage). 2. Consider using other ¹³C-labeled precursors like ¹³C-nicotinamide or ¹³C-tryptophan to probe the other pathways.
    Slow NAD+ Turnover The turnover rate of the NAD+ pool in your cells might be very slow, requiring a longer labeling time to see significant incorporation.1. Perform a time-course experiment to determine the time needed to reach isotopic steady state. This can range from hours to over a day depending on the cell type.[1]
    Inefficient Metabolite Extraction The protocol used to extract NAD+ and its metabolites from the cells may not be efficient, leading to loss of labeled compounds.1. Optimize your metabolite extraction protocol. A common method is rapid quenching with cold methanol followed by cell lysis and extraction.

Issue 2: Unexpected or inconsistent isotopologue distribution in NAD+ metabolites.

  • Question: The pattern of labeled (M+1, M+2, etc.) NAD+ isotopologues is not what I expected, or it varies significantly between replicates. What could be causing this?

  • Possible Causes and Solutions:

    Possible Cause Explanation Troubleshooting Steps
    Incomplete Isotopic Steady State If the labeling experiment is stopped before the system reaches isotopic steady state, the distribution of isotopologues will be in a transient state and highly variable.1. Ensure your labeling duration is sufficient to reach isotopic steady state, as determined by a time-course experiment.[1]
    Metabolic Compartmentation NAD+ pools exist in different cellular compartments (e.g., cytoplasm, mitochondria, nucleus), and these pools may have different labeling kinetics and be supplied by different pathways. The measured isotopologue distribution is an average of these compartments.1. Consider subcellular fractionation to analyze the labeling in different compartments, if feasible. 2. Be aware of this complexity when interpreting whole-cell extracts.
    Contribution from Other Labeled Sources If the experimental medium contains other ¹³C-labeled nutrients (e.g., ¹³C-glucose), there is a possibility of indirect labeling of the ribose moiety of NAD+ through the pentose phosphate pathway.1. Carefully check the composition of your cell culture medium for other labeled compounds. 2. Design your experiment to use only this compound as the labeled source if you are specifically interested in the niacin contribution to the pyridine ring of NAD+.
    Analytical Issues during LC-MS/MS Co-elution of isobaric compounds or poor chromatographic separation can interfere with the accurate measurement of isotopologue ratios.1. Optimize your LC-MS/MS method for better separation of niacin and its metabolites.[2][3] 2. Use high-resolution mass spectrometry to distinguish between isotopologues and interfering ions.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal cell density may need to be determined empirically as it can influence tracer uptake.

  • Medium Preparation: Prepare the labeling medium by supplementing niacin-free cell culture medium with the desired concentration of this compound (e.g., 10-100 µM). Also, prepare a wash buffer (e.g., niacin-free saline or PBS).

  • Labeling:

    • Aspirate the existing medium from the cell culture plates.

    • Gently wash the cells once with the pre-warmed wash buffer to remove any unlabeled niacin.

    • Aspirate the wash buffer and add the pre-warmed this compound labeling medium.

    • Incubate the cells for the desired duration (determined by a time-course experiment to reach isotopic steady state).

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolism, place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Add ice-cold 80% methanol (-80°C) to the cells.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of Niacin and its Metabolites

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed for separation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for niacin and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the different isotopologues of niacin, NAMN, NAAD, and NAD+. The transitions for the unlabeled and ¹³C-labeled versions of each metabolite need to be determined.

Metabolite Precursor Ion (m/z) - Unlabeled Product Ion (m/z) - Unlabeled Precursor Ion (m/z) - ¹³C₆ Labeled Product Ion (m/z) - ¹³C₆ Labeled
Niacin (NA)124.080.0130.086.0
Nicotinamide (NAM)123.180.0129.186.0
Nicotinuric Acid (NUA)181.079.0187.085.0
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.2159.1116.2

Note: The exact m/z values may vary slightly depending on the specific adducts formed and the mass spectrometer used. These values should be optimized on your instrument.[3]

Visualizations

NAD_Metabolism cluster_0 Tryptophan (de novo) cluster_1 Preiss-Handler Pathway cluster_2 Salvage Pathway Tryptophan Tryptophan Quinolinic_Acid Quinolinic_Acid Tryptophan->Quinolinic_Acid multiple steps NAMN NAMN-13C6 Quinolinic_Acid->NAMN QAPRT This compound This compound This compound->NAMN NAPRT NAAD NAAD-13C6 NAMN->NAAD NMNATs NAD NAD+-13C6 NAAD->NAD Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NMN->NAD NMNATs NAD_Consumers NAD+ Consumers NAD->NAD_Consumers Sirtuins, PARPs NAD_Consumers->Nicotinamide generates

Caption: NAD+ Biosynthetic Pathways showing the incorporation of this compound.

Troubleshooting_Workflow Start Low 13C Enrichment in NAD+ Check_Uptake Is tracer uptake efficient? Start->Check_Uptake Check_Dilution Is there significant endogenous niacin? Check_Uptake->Check_Dilution Yes Increase_Concentration Increase this compound concentration/time Check_Uptake->Increase_Concentration No Check_Pathways Are alternative NAD+ pathways dominant? Check_Dilution->Check_Pathways No Use_Niacin_Free_Medium Use niacin-free medium and wash cells Check_Dilution->Use_Niacin_Free_Medium Yes Check_Turnover Is NAD+ turnover slow? Check_Pathways->Check_Turnover No Investigate_Other_Pathways Probe salvage/de novo pathways Check_Pathways->Investigate_Other_Pathways Yes Time_Course_Experiment Perform time-course to find steady state Check_Turnover->Time_Course_Experiment Yes Solution Problem Solved Check_Turnover->Solution No Increase_Concentration->Solution Use_Niacin_Free_Medium->Solution Investigate_Other_Pathways->Solution Time_Course_Experiment->Solution

Caption: Troubleshooting workflow for low 13C enrichment in this compound experiments.

References

correcting for natural isotope abundance in Niacin-13C6 tracer data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for correcting natural isotope abundance in Niacin-13C6 tracer experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of your this compound tracer data.

Q1: After correction, some of my mass isotopomer abundance values are negative. What does this indicate and how should I resolve it?

A1: Negative abundance values are a common artifact in isotope correction and typically do not represent a true biological phenomenon. They often arise from:

  • Low Signal Intensity: Very low ion counts for a specific isotopologue can introduce noise that, after matrix correction, results in a negative value. Ensure your peaks of interest are well-defined and have sufficient signal intensity.[1]

  • Incorrect Background Subtraction: Inaccurate background subtraction can artificially alter the raw isotopologue ratios. Re-evaluate your peak integration and background subtraction parameters.

  • Errors in the Unlabeled Control: The correction matrix is often adjusted based on an unlabeled (natural abundance) control sample. If this control sample is not representative or has high noise, it can lead to an inaccurate correction. It is recommended to run an unlabeled standard to ensure that after correction, the M+0 abundance is close to 100%.[1]

  • Software Algorithm: Some linear matrix-based correction methods are more prone to producing negative values. Software like IsoCor uses a non-linear least-squares optimization to minimize residuals and can help mitigate this issue.[2]

Q2: The measured mass isotopomer distribution (MID) in my unlabeled niacin standard does not match the theoretical distribution. Why is this, and should I be concerned?

A2: Discrepancies between measured and theoretical MIDs in a standard are common and highlight why experimental validation is crucial. Potential causes include:

  • Instrumental Noise and Resolution: Mass spectrometers have inherent noise and limited resolution, which can affect the accuracy of intensity measurements for low-abundance isotopes.[1]

  • Overlapping Peaks: Co-eluting compounds with similar m/z values can interfere with the measurement of your target isotopologues. Review your chromatography to ensure niacin is well-separated.

  • Variations in Natural Abundance: While isotopic abundances are generally constant, minor variations can occur due to the source of the chemical reagents used.[2]

  • Derivatization Agent Isotopes: If you are using a derivatization agent (e.g., for GC-MS analysis), the natural isotopes within that agent must be accounted for in your theoretical calculation.[3][4]

You should use the experimentally measured MID from a high-quality, unlabeled standard to build or adjust your correction matrix rather than relying solely on theoretical values.[2]

Q3: My fractional enrichment of this compound (M+6) is lower than expected, even after correcting for natural abundance. What could be the cause?

A3: Lower than expected M+6 enrichment can point to several biological or experimental factors:

  • Incomplete Labeling/Isotopic Steady State Not Reached: The system may not have reached isotopic steady state, meaning the labeled this compound has not fully equilibrated within the metabolic pools. Labeling duration depends on the pathway, with the TCA cycle taking approximately 2 hours and nucleotides up to 24 hours in cultured cells.[5]

  • Tracer Impurity: The this compound tracer is never 100% pure and contains a small fraction of unlabeled molecules.[2] This impurity should be accounted for in your correction algorithm.

  • Metabolic Contributions from Unlabeled Sources: The cell may be synthesizing niacin de novo from unlabeled precursors (like tryptophan) or utilizing unlabeled niacin from the media, diluting the labeled pool.[6][7]

  • Metabolic Cycling: Labeled carbons can be lost or exchanged in reversible reactions or metabolic cycles, leading to a distribution of label across different isotopologues rather than just M+6.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in tracer experiments?

A1: All elements with stable isotopes exist naturally as a mixture. For carbon, approximately 1.1% is the heavy isotope ¹³C.[1] When a mass spectrometer analyzes an organic molecule like niacin (C₆H₅NO₂), this natural ¹³C contributes to mass peaks that are heavier than the monoisotopic peak (M+0), creating M+1, M+2, etc., isotopologues. In a tracer experiment, you are intentionally introducing ¹³C₆-Niacin. To accurately quantify the incorporation of your tracer, you must mathematically remove the contribution of the naturally occurring heavy isotopes from your measured data.[2][3] Failure to do so leads to an overestimation of isotopic enrichment and inaccurate metabolic flux calculations.[1]

Q2: What is the basic principle of the matrix-based correction method?

A2: The matrix-based correction method is a common and robust approach to remove the contribution of natural isotopes.[2] The relationship between the measured and corrected mass isotopomer distributions (MIDs) can be expressed as a vector equation: M_measured = CM * M_corrected .[8]

  • M_measured is the vector of your raw, measured isotopologue fractions (M+0, M+1, M+2...).

  • M_corrected is the vector of the true, tracer-derived isotopologue fractions, which you want to determine.

  • CM is the "Correction Matrix." Each column in this matrix represents the theoretical MID for a molecule with a specific number of labels from your tracer, taking into account the natural abundance of all other atoms in the molecule.[2]

By calculating the inverse of the correction matrix (CM⁻¹), you can solve for the corrected distribution: M_corrected = CM⁻¹ * M_measured .

Q3: What information is essential to perform an accurate natural abundance correction?

A3: To perform a precise correction, you need:

  • The Correct Molecular Formula: The exact elemental formula of the ion being analyzed (including any derivatizing agents) is required to calculate the theoretical contribution of natural isotopes.[1]

  • Measured Mass Isotopologue Distribution (MID): This is the raw intensity or area data for each isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.[2]

  • High-Quality Unlabeled Control Data: An experimental measurement of an unlabeled niacin standard is crucial to validate the theoretical correction matrix and account for instrument-specific performance.[1]

  • Tracer Isotopic Purity: The exact purity of your this compound tracer (e.g., 99%) is needed because impurities will affect the MIDs.[2]

Quantitative Data Summary

The correction process relies on the known natural abundances of stable isotopes.

Table 1: Natural Abundance of Relevant Stable Isotopes.

Element Isotope Relative Abundance (%)
Carbon ¹²C ~98.9%
¹³C ~1.1%
Hydrogen ¹H ~99.985%
²H (D) ~0.015%
Nitrogen ¹⁴N ~99.63%
¹⁵N ~0.37%
Oxygen ¹⁶O ~99.76%
¹⁷O ~0.04%
¹⁸O ~0.20%

(Note: These are representative values. Exact abundances can vary slightly.[9])

Table 2: Example of Niacin (C₆H₅NO₂) MID Before and After Correction. This hypothetical example shows data for a sample partially labeled with ¹³C₆-Niacin.

Mass IsotopologueMeasured Fractional Abundance (Raw Data)Corrected Fractional Abundance (Tracer-Derived)
M+0 (Unlabeled)0.4500.501
M+10.0350.000
M+20.0080.000
M+30.0020.000
M+40.0010.000
M+50.0040.000
M+6 (Fully Labeled)0.5000.499
(Note: After correction, the abundances of M+1 to M+5 approach zero, indicating their initial signal was due to natural isotopes. The M+0 and M+6 fractions are adjusted accordingly.)
Experimental Protocols

Protocol: LC-MS/MS Analysis and Data Processing for this compound Tracing

This protocol provides a general workflow for a typical stable isotope tracing experiment in cell culture.

1. Sample Preparation (Cell Culture)

  • Culture cells to the desired confluency.

  • Introduce the ¹³C₆-Niacin tracer by replacing the standard medium with an identical medium containing the labeled niacin at the desired concentration. Include parallel cultures with unlabeled medium as controls.

  • Incubate for a duration sufficient to approach isotopic steady state (e.g., 2-24 hours, depending on the pathways of interest).[5]

  • Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using an ice-cold solvent mixture (e.g., 80:20 methanol:water).

  • Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.[10]

  • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator. Store at -80°C until analysis.

2. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC analysis (e.g., a mixture matching the initial mobile phase conditions).

  • Chromatography:

    • Column: Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C8/C18 reversed-phase column.[11][12]

    • Mobile Phase: A typical mobile phase for reversed-phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[11][13]

    • Gradient: Develop a gradient to ensure baseline separation of niacin from other metabolites.

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Acquisition: Acquire data in full scan mode over a mass range that includes all expected niacin isotopologues (e.g., m/z 124 to 130 for [M+H]⁺).

    • Resolution: Use a high-resolution mass spectrometer (e.g., >60,000) to accurately resolve different isotopologues.[10]

3. Data Processing and Correction

  • Peak Integration: Process the raw data using instrument vendor software or an open-source tool like MS-DIAL. Integrate the peak areas for each isotopologue of niacin (M+0, M+1, M+2... M+6).

  • Data Formatting: Export the integrated peak areas into a .csv file. The file should contain columns for the sample name, metabolite name (Niacin), molecular formula (C6H5NO2), and the measured intensities for each isotopologue.[1]

  • Natural Abundance Correction: Use a specialized software tool (e.g., IsoCor, AccuCor2) to perform the correction.[2][14] Input the data file, the molecular formula, the tracer element (¹³C), and tracer purity.

  • Analysis: The software will output the corrected mass isotopomer distributions, which represent the true fractional contribution from your ¹³C₆-Niacin tracer.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_processing Data Processing culture 1. Cell Culture labeling 2. Introduce ¹³C₆-Niacin Tracer culture->labeling quench 3. Quench Metabolism labeling->quench extract 4. Metabolite Extraction quench->extract lcms 5. LC-MS/MS Analysis extract->lcms integration 6. Peak Integration (Raw MIDs) lcms->integration correction 7. Natural Abundance Correction integration->correction interpretation 8. Biological Interpretation correction->interpretation

Caption: Workflow for this compound stable isotope tracing experiments.

correction_principle cluster_measured Measured Signal (MS Data) cluster_components Signal Components cluster_corrected Corrected Data raw_data Raw Mass Spectrum (M+0, M+1, M+2...) corrected_data Corrected Isotopologue Distribution (True Enrichment) raw_data->corrected_data Correction Algorithm (Matrix Inversion) tracer_signal Tracer-Derived ¹³C (The signal of interest) tracer_signal->raw_data Combine to give natural_signal Natural Abundance ¹³C, ¹⁵N, ¹⁸O, etc. (The signal to be removed) natural_signal->raw_data Combine to give

Caption: Principle of natural isotope abundance correction.

References

preventing contamination in Niacin-13C6 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing, diagnosing, and troubleshooting contamination in Niacin-13C6 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound stock solutions?

A1: Contamination can be broadly categorized into two types: microbial and chemical.

  • Microbial Contamination: This is the most common type and includes bacteria, fungi (yeasts and molds), and mycoplasma. Sources include non-sterile equipment, airborne particles, contaminated reagents (e.g., water), and improper handling techniques.[1][2][3]

  • Chemical Contamination: This includes unwanted chemical species that can interfere with experiments. Sources include:

    • Leachables and Extractables: Chemical compounds that migrate from container materials (e.g., plastic tubes, pipette tips) into the solution.[3][4][5] Examples include plasticizers, antioxidants, and mold release agents.

    • Cross-Contamination: Introduction of other chemicals or isotopically-labeled compounds from shared lab equipment or workspaces.

    • Degradation Products: this compound is generally stable, but degradation can occur under certain conditions, leading to the formation of related impurities.[2][6]

Q2: What are the immediate signs of a contaminated this compound stock solution?

A2: Visual inspection and pH measurement are the first lines of defense.

  • Bacterial/Yeast Contamination: The solution may appear cloudy or turbid. The pH of the medium often drops, becoming more acidic.[1][2]

  • Fungal (Mold) Contamination: Visible filamentous structures or fuzzy clumps may appear on the surface or within the solution.[1][2]

  • Chemical Contamination: Often, there are no visual signs. This type of contamination is typically detected through analytical methods like LC-MS, which may show unexpected peaks or altered isotopic purity.

Q3: How should I properly prepare a sterile this compound stock solution?

A3: The key is to follow strict aseptic techniques. This involves preparing the solution in a sterile environment, such as a laminar flow hood or biological safety cabinet, using sterile equipment and reagents. For aqueous solutions, it is highly recommended to sterilize the final solution by filtering it through a 0.22 µm filter.

Q4: What is the best way to store this compound stock solutions to prevent degradation and contamination?

A4: Proper storage is critical for maintaining the integrity of your stock solution.

  • Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock with each use.

  • Light: Protect the solution from light, as niacin may be light-sensitive.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Solution is cloudy or turbid. Microbial (bacterial or yeast) contamination.1. Do not use the solution. Discard it immediately to prevent cross-contamination of other reagents or experiments. 2. Review your aseptic technique and solution preparation protocol. 3. Ensure all glassware, pipette tips, and solvents are sterile. 4. Always use a 0.22 µm filter for final sterilization of aqueous solutions.
Visible clumps or filaments in the solution. Fungal (mold) contamination.1. Discard the contaminated solution immediately. 2. Thoroughly decontaminate the work area (laminar flow hood), pipettors, and any equipment that may have come into contact with the solution. 3. Review laboratory cleaning and sterilization procedures.
Inconsistent or unexpected experimental results (e.g., altered mass spec profile). Chemical contamination or degradation.1. Perform a purity analysis of the stock solution using LC-MS to check for unexpected peaks or incorrect isotopic distribution. 2. Consider potential sources of leachables/extractables. Use high-quality, low-binding plasticware or switch to sterile glass containers.[3][4][5] 3. Verify the stability of the compound in the chosen solvent and storage conditions.
pH of the aqueous solution has shifted significantly. Microbial contamination.1. Confirm the pH shift with a calibrated pH meter. 2. A drop in pH is a strong indicator of bacterial contamination.[2] 3. Discard the solution and prepare a fresh, sterile stock.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Key Recommendations
Solid Powder -20°C3 yearsStore in a tightly sealed container.
Solid Powder 4°C2 yearsFor shorter-term storage.
Stock Solution in Solvent -80°C6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution in Solvent -20°C1 monthAliquot to avoid freeze-thaw cycles.

Data compiled from publicly available vendor information.

Table 2: Stability of Nicotinic Acid (Niacin) in Aqueous Solutions

This data for unlabeled nicotinic acid serves as a proxy for the expected stability of this compound.

Condition Duration Analyte Stability / Degradation Source
Stored at 4°C~3 yearsMethylnicotinate~0.5% degradation per year to nicotinic acid.[2]
Room Temperature6 hoursNicotinic AcidStable (no significant change in response).[7]
-20°C7 daysNicotinic AcidStable (no significant change in response).[7]
GeneralNot specifiedNicotinic AcidStable in heat, acid, and alkali conditions.[1][6][8]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, accurately concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound solid powder

  • Sterile, high-purity solvent (e.g., DMSO, sterile water, or sterile PBS)

  • Sterile, low-binding microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Sterile syringe (size appropriate for volume)

  • Sterile 0.22 µm syringe filter

Methodology:

  • Work Area Preparation: Thoroughly clean and decontaminate a laminar flow hood or biological safety cabinet with 70% ethanol.

  • Pre-analysis Calculation: Calculate the mass of this compound powder required to achieve the desired stock solution concentration and volume.

  • Weighing: Aseptically weigh the this compound powder using an analytical balance. To minimize contamination risk, it is advisable to weigh the powder onto sterile weigh paper within the hood.

  • Dissolution: Transfer the weighed powder into a sterile container (e.g., a 15 mL conical tube). Using a sterile pipette, add the calculated volume of the appropriate sterile solvent. Vortex gently until the powder is completely dissolved.

  • Sterile Filtration (for aqueous solutions): a. Draw the entire solution into a sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip. c. Dispense the solution through the filter into a new, sterile container. This step removes any potential microbial contaminants.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile tubes. This prevents contamination of the main stock during repeated use and minimizes freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration, solvent, preparation date, and your initials. Store immediately at the appropriate temperature (-20°C or -80°C).

Protocol 2: Quality Control - Isotopic Purity Analysis by LC-MS

Objective: To verify the isotopic purity of the this compound stock solution.

Materials:

  • This compound stock solution

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS system with a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Sample Preparation: Prepare a dilute working solution of the this compound stock in a suitable LC-MS compatible solvent. A typical concentration might be 1 µg/mL.

  • LC Separation: Inject the sample onto the LC system. The liquid chromatography step separates the this compound from any potential impurities that might interfere with the mass spectrometry analysis.[5][9]

  • MS Acquisition: Introduce the eluent from the LC column into the mass spectrometer. Acquire full scan mass spectra over a relevant m/z range that includes the expected mass of this compound.

  • Data Analysis: a. Extract the ion chromatogram for the expected m/z of the fully labeled this compound. b. Analyze the mass spectrum corresponding to the this compound peak. c. Calculate the isotopic purity by comparing the peak intensity of the fully 13C-labeled molecule to the intensities of any peaks corresponding to molecules with fewer than six 13C atoms (M+0, M+1, M+2, etc.).[5][9]

Protocol 3: Sterility Testing by Direct Inoculation

Objective: To test the this compound stock solution for microbial contamination. This protocol is based on USP <71> guidelines.[8][10][11]

Materials:

  • This compound stock solution aliquot

  • Fluid Thioglycollate Medium (FTM) for anaerobic/aerobic bacteria detection

  • Soybean-Casein Digest Medium (SCDM or TSB) for aerobic bacteria and fungi detection

  • Sterile pipettes

  • Incubators set at 30-35°C and 20-25°C

Methodology:

  • Inoculation: In a sterile environment, add a small volume of the this compound stock solution directly to a tube of FTM and a separate tube of SCDM. The volume of the stock solution should not exceed 10% of the media volume.

  • Incubation: a. Incubate the inoculated FTM tube at 30-35°C for 14 days. b. Incubate the inoculated SCDM tube at 20-25°C for 14 days.

  • Observation: Visually inspect the tubes for any signs of turbidity (cloudiness) at regular intervals throughout the 14-day incubation period.

  • Interpretation: If the media remains clear after 14 days, the stock solution is considered sterile under the conditions of the test. If any turbidity is observed, it indicates microbial contamination.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_sterilize Sterilization & QC cluster_store Storage Phase start Start: Need Sterile This compound Solution weigh 1. Aseptically Weigh This compound Powder start->weigh dissolve 2. Dissolve in Sterile Solvent weigh->dissolve filter_q Aqueous Solution? dissolve->filter_q filter 3. Sterile Filter (0.22 µm Syringe Filter) filter_q->filter Yes no_filter Proceed (for non-aqueous solvents like DMSO) filter_q->no_filter No qc 4. QC Check (Optional Purity/Sterility Test) filter->qc no_filter->qc aliquot 5. Create Single-Use Aliquots qc->aliquot storage 6. Store at -20°C or -80°C (Protect from Light) aliquot->storage end End: Ready for Experimental Use storage->end

Caption: Workflow for preparing sterile this compound stock solutions.

Contamination_Sources cluster_sources Potential Contamination Sources cluster_types Types of Contamination cluster_prevention Prevention Points s_env Environment (Airborne Particles) t_microbial Microbial (Bacteria, Fungi) s_env->t_microbial s_user User Technique (Improper Handling) s_user->t_microbial t_chemical Chemical (Leachables, Cross-Contamination) s_user->t_chemical cross-contam. s_reagents Reagents (Non-sterile Water/Solvent) s_reagents->t_microbial s_reagents->t_chemical s_consumables Consumables (Pipette Tips, Tubes) s_consumables->t_chemical leachables p_aseptic Aseptic Technique t_microbial->p_aseptic p_hood Laminar Flow Hood t_microbial->p_hood p_sterile Sterile Filtration t_microbial->p_sterile p_storage Proper Aliquoting & Storage t_microbial->p_storage p_qc QC Testing t_chemical->p_qc t_chemical->p_storage

Caption: Logical relationships between contamination sources and prevention points.

References

impact of derivatization on Niacin-13C6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niacin-13C6 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of derivatization on the analysis of this compound, a stable isotope-labeled internal standard for Niacin (Vitamin B3).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound for analysis?

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. For this compound, derivatization is primarily performed to improve its volatility and thermal stability, which is essential for analysis by Gas Chromatography (GC).[1] The carboxylic acid group in niacin makes it a polar and non-volatile compound; derivatization replaces the active hydrogen on this group with a non-polar functional group, making it amenable to GC analysis.[1]

Q2: Is derivatization always necessary for this compound analysis?

No, it is not always necessary. The need for derivatization depends on the analytical platform:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is generally required to make this compound volatile enough for GC separation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing niacin and its derivatives in biological samples, and it typically does not require derivatization.[2][3] LC-MS/MS can handle polar compounds directly, offering high sensitivity and specificity.[2] Some studies even report successful direct GC-MS analysis without derivatization, though this may be application-specific.[4][5][6]

Q3: What are the most common derivatization techniques for this compound?

The most common techniques target the carboxylic acid functional group. These include:

  • Silylation: This is a widely used method that replaces the acidic hydrogen with a trimethylsilyl (TMS) group. Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][7]

  • Alkylation/Esterification: This technique converts the carboxylic acid into an ester. Reagents like BF3-methanol or diazomethane can be used for this purpose. Alkylation can sometimes offer more stable derivatives compared to silylation.[8]

  • Acylation: This involves reacting the analyte with an acylating agent, though it is more common for amines and phenols.[9]

Q4: How does derivatization affect the mass of this compound in MS analysis?

Derivatization adds a functional group to the molecule, thereby increasing its mass. It is crucial to account for this mass shift when setting up the mass spectrometer parameters. For example, replacing a hydrogen atom (mass ≈ 1 amu) with a TMS group (mass ≈ 73 amu) will increase the mass of the this compound molecule by approximately 72 amu. The exact mass of the derivative must be calculated to correctly identify and quantify the analyte.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound in a sample using BSTFA.

Materials:

  • Dried sample extract containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Aprotic solvent (e.g., Acetonitrile, Pyridine)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Silylating reagents are moisture-sensitive, and the presence of water will consume the reagent and lead to poor derivatization efficiency.[8]

  • Reconstitution: Reconstitute the dried sample in 50 µL of an aprotic solvent like acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the sample vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Instrument Care: After analysis, it is good practice to change the inlet liner and trim the GC column to remove non-volatile byproducts that can cause peak tailing and loss of sensitivity over time.[1]

Protocol 2: Direct Analysis of this compound by LC-MS/MS

This protocol outlines a typical method for analyzing this compound without derivatization.

Materials:

  • Sample containing this compound

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C8 or C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid or 2 mM Ammonium Acetate

  • Mobile Phase B: Methanol or Acetonitrile

  • Protein precipitation agent (e.g., Acetonitrile)

Procedure:

  • Sample Preparation: For biological samples like plasma, perform a protein precipitation step. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the proteins.[3]

  • Supernatant Transfer: Transfer the supernatant to a clean vial for analysis. Evaporation and reconstitution in the initial mobile phase may be necessary depending on the desired concentration.

  • Chromatographic Separation:

    • Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or similar.[3]

    • Mobile Phase: Isocratic elution with Methanol:2 mM Ammonium Acetate (3:97, v/v) at a flow rate of 1 mL/min.[3]

    • Injection Volume: 40 µL.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for niacin.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10] The specific parent and daughter ion transitions for both native niacin and this compound would need to be optimized.

Troubleshooting Guides

Issue 1: Low or No Derivative Peak in GC-MS Analysis

// Nodes start [label="Start: Dried Sample\n(Contains this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add Aprotic Solvent\n(e.g., Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="Add Silylating Reagent\n(e.g., BSTFA + 1% TMCS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Reaction Vial\n(e.g., 70°C for 30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject into GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Chromatogram", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> add_solvent; add_solvent -> add_reagent; add_reagent -> heat; heat -> cool; cool -> inject; inject -> end; } DOT Caption: A typical experimental workflow for the silylation of this compound before GC-MS analysis.

Potential Cause Recommended Solution
Presence of Moisture Ensure sample is completely dry before adding reagent. Use anhydrous solvents. Store derivatization reagents in a desiccator. Silylation reactions require anhydrous conditions.[8]
Incomplete Reaction Optimize reaction time and temperature. A higher temperature or longer duration may be needed. Ensure proper mixing of sample and reagent.
Reagent Degradation Use fresh derivatization reagent. Reagents can degrade over time, especially if exposed to moisture.
Incorrect pH The pH of the sample can affect the efficiency of the derivatization. Adjust pH if necessary, although for silylation, this is less common than ensuring anhydrous conditions.
Analyte Adsorption The active carboxylic acid group may adsorb to glass surfaces. Using silanized glass vials can prevent this.
Issue 2: Poor Reproducibility / Inaccurate Quantification

// Nodes start [label="Poor Reproducibility or\nInaccurate Quantification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_stability [label="Is the derivative stable?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are derivatization conditions\nconsistent?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="Is the analytical system\n(GC/LC-MS) stable?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_stability [label="Solution: Analyze samples immediately after\nderivatization. Consider a more stable\nderivative (e.g., alkylation).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution: Precisely control time, temp,\nand reagent volumes. Use an autosampler\nfor consistent reagent addition.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_system [label="Solution: Check for leaks, clean the MS source,\nreplace the GC inlet liner, and run\nsystem suitability tests.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_stability [label=" Investigate\nDerivative "]; start -> check_conditions [label=" Investigate\nProcess "]; start -> check_system [label=" Investigate\nInstrument "];

check_stability -> sol_stability [label=" No "]; check_conditions -> sol_conditions [label=" No "]; check_system -> sol_system [label=" No "]; } DOT Caption: A decision tree to diagnose sources of poor reproducibility in this compound analysis.

Potential Cause Recommended Solution
Derivative Instability Silyl (TMS) derivatives can be unstable and prone to hydrolysis. Analyze samples as soon as possible after derivatization. Some studies show TMS derivatives have poor stability over chromatographic runs.[8][11] Consider switching to a more stable derivative, such as an alkyl ester.
Variable Derivatization Efficiency Ensure precise and consistent control over reaction parameters (temperature, time, reagent volume) for all samples, including calibrators and QCs. Inconsistent derivatization between the native analyte and the labeled internal standard will lead to inaccurate quantification.
Matrix Effects (LC-MS) In LC-MS, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability. Improve sample cleanup (e.g., using Solid Phase Extraction) or optimize chromatography to separate the analyte from interfering compounds.
GC Inlet Discrimination Active sites in the GC inlet can cause the breakdown of derivatives. Use a clean, deactivated inlet liner. Regularly trim the first few centimeters of the GC column to remove accumulated non-volatile residues.[1]
Issue 3: Extraneous Peaks in the Chromatogram
Potential Cause Recommended Solution
Reagent Byproducts Derivatization reagents produce byproducts. For example, silylation with BSTFA produces N-trimethylsilyltrifluoroacetamide. Identify these peaks by injecting a reagent blank. If they interfere with the analyte peak, modify the chromatographic conditions to separate them.
Side Reactions The reagent may react with other molecules in the sample matrix, creating multiple derivatives or side products. Optimize the derivatization conditions (e.g., lower temperature) to increase selectivity for the target analyte.
Sample Contamination Ensure all glassware, solvents, and materials are clean and free of contaminants that could be derivatized.

Data Summary Tables

Table 1: Comparison of Analytical Methods for this compound
Parameter GC-MS with Derivatization LC-MS/MS (Direct Analysis)
Sample Prep Requires drying and chemical reaction.Simpler, often only protein precipitation/dilution.[3]
Volatility Req. High (achieved via derivatization).[1]Not required. Ideal for polar compounds.[12]
Throughput Lower due to extra derivatization step.Higher throughput.
Robustness Can be less robust due to derivative instability and reagent handling.[8]Generally more robust for routine analysis.
Sensitivity Can be very high.Excellent, often detecting at picogram levels.[2]
Selectivity Good, enhanced by MS.Excellent, especially with MRM mode.[2][10]
Table 2: Common Silylating Reagents for Carboxylic Acids
Reagent Abbreviation Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAStrong silyl donor, commonly used for carboxylic acids and hydroxyls. Byproducts are volatile.[1]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide available. Its byproduct, N-methyltrifluoroacetamide, is also highly volatile.[7]
N-trimethylsilylimidazoleTMSIA strong silyl donor primarily used for hydroxyl groups and carboxylic acids.[1]
TrimethylchlorosilaneTMCSOften used as a catalyst (e.g., 1% in BSTFA) to improve the derivatization of sterically hindered groups.[1]

References

Technical Support Center: Optimizing MS/MS Fragmentation of Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for your Niacin-13C6 analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal performance for their MS/MS experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of fragmentation parameters for this compound.

Q1: I am not seeing a strong precursor ion for this compound. What should I check?

A1:

  • Ionization Mode: Niacin can be ionized in both positive and negative modes. In positive ion mode, the protonated molecule [M+H]+ is observed. For this compound, this would be at m/z 130.1. In negative ion mode, the deprotonated molecule [M-H]- is observed at m/z 128.0. Ensure your mass spectrometer is set to the appropriate ionization mode.

  • Source Parameters: Suboptimal source parameters can lead to poor ionization efficiency. Infuse a standard solution of this compound and optimize parameters such as capillary voltage, desolvation temperature, cone gas flow, and desolvation gas flow to maximize the precursor ion intensity.

  • Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization. For positive mode, a mobile phase with an acidic modifier (e.g., 0.1% formic acid) is typically used. For negative mode, a neutral or slightly basic mobile phase may be more effective.

Q2: I am having difficulty identifying the major product ions for this compound.

A2:

  • Reference Unlabeled Niacin: The fragmentation pattern of this compound will be very similar to that of unlabeled Niacin. The primary fragmentation of Niacin involves the loss of the carboxyl group.

    • For the protonated molecule ([M+H]+), a common fragment for unlabeled Niacin is m/z 80.1, corresponding to the pyridinium ring after the loss of the carboxyl group. For this compound, you should look for a fragment at approximately m/z 86.1.

    • For the deprotonated molecule ([M-H]-), a common fragment for unlabeled Niacin is m/z 78.0.[1] For this compound, this would correspond to a fragment at approximately m/z 84.0.

  • Collision Energy Ramp: Perform a collision energy ramp experiment to identify the optimal energy for generating your target product ions. This involves infusing a standard solution of this compound and acquiring MS/MS spectra at varying collision energies.

Q3: My signal intensity for the product ions is low and inconsistent.

A3:

  • Collision Energy Optimization: The collision energy is a critical parameter for fragmentation. If the energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion may be completely fragmented into smaller, less specific ions. A systematic optimization of the collision energy for each precursor-product pair is crucial.

  • Dwell Time: In multiple reaction monitoring (MRM) mode, the dwell time for each transition should be sufficient to acquire enough data points across the chromatographic peak (typically 15-20 points).

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, urine), you may be experiencing ion suppression.[1] Consider improving your sample preparation method to remove interfering substances or use a stable isotope-labeled internal standard to compensate for these effects.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps for optimizing the collision energy for this compound using direct infusion.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Further dilute the stock solution to a working concentration of 100 ng/mL in your initial mobile phase composition.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Select the desired ionization mode (positive or negative electrospray ionization).

  • Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the signal of the this compound precursor ion (m/z 130.1 for [M+H]+ or m/z 128.0 for [M-H]-).

3. Product Ion Identification:

  • Perform a product ion scan by selecting the this compound precursor ion in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) to identify the major fragment ions.

  • Based on the fragmentation of unlabeled Niacin, expect major product ions around m/z 86.1 (positive mode) or m/z 84.0 (negative mode).

4. Collision Energy Optimization:

  • Set up a multiple reaction monitoring (MRM) method with the selected precursor and product ion pair(s).

  • Perform a collision energy optimization experiment by ramping the collision energy over a range of values (e.g., 5 to 50 eV in 2-5 eV increments).

  • Monitor the intensity of the product ion at each collision energy value.

  • Plot the product ion intensity as a function of collision energy to generate a breakdown curve.

  • The optimal collision energy is the value that produces the highest and most stable product ion signal.

5. Final Parameter Setting:

  • Once the optimal collision energy is determined, set this value in your final MRM method for quantitative analysis.

Data Presentation

The following table summarizes the reported MS/MS parameters for unlabeled Niacin and its metabolites, which can serve as a starting point for optimizing parameters for this compound.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Reference
Niacin (NA)Positive ESI124.180.1--[2][3]
Niacin (NA)Negative ESI122.078.0-30-17[1]
Nicotinamide (NAM)Positive ESI123.180.0--[2][3]
Nicotinuric Acid (NUA)Positive ESI181.079.0--[2][3]
Nicotinuric Acid (NUA)Negative ESI178.778.0-40-25[1]

Visualizations

The following diagram illustrates the general workflow for optimizing MS/MS fragmentation parameters.

MS_Optimization_Workflow Workflow for MS/MS Parameter Optimization cluster_preparation Preparation cluster_infusion Direct Infusion & Source Optimization cluster_fragmentation Fragmentation Optimization cluster_method Final Method prep Prepare Standard Solution (e.g., this compound) infuse Infuse Standard into MS prep->infuse optimize_source Optimize Source Parameters (e.g., Capillary Voltage, Gas Flow) infuse->optimize_source product_scan Perform Product Ion Scan (Identify Fragments) optimize_source->product_scan ce_ramp Perform Collision Energy Ramp product_scan->ce_ramp analyze_ce Analyze CE Data (Generate Breakdown Curve) ce_ramp->analyze_ce select_ce Select Optimal Collision Energy analyze_ce->select_ce final_method Develop Final MRM/SRM Method select_ce->final_method

Caption: A flowchart of the experimental workflow for optimizing MS/MS parameters.

References

Validation & Comparative

Validating LC-MS Methods for Niacin Analysis: A Comparison with Niacin-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of niacin (Vitamin B3) is crucial in various matrices, from pharmaceutical formulations to biological samples. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this application due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as Niacin-¹³C₆, is paramount for robust and reliable method validation, minimizing variability and ensuring data integrity.[2][3] This guide provides a comprehensive comparison and detailed protocols for the validation of an LC-MS method for niacin quantification utilizing Niacin-¹³C₆ as an internal standard.

The Gold Standard: Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are considered the ideal choice for quantitative LC-MS analysis.[4] Niacin-¹³C₆, with its six carbon-13 isotopes, is chemically identical to niacin but has a distinct mass, allowing it to be differentiated by the mass spectrometer. This property makes it an excellent tool for isotope dilution mass spectrometry, a technique that significantly improves accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects.[5][6]

Experimental Protocol: A Step-by-Step Guide

A thorough validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The following protocol outlines the key experiments for validating an LC-MS method for niacin quantification using Niacin-¹³C₆.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of niacin and Niacin-¹³C₆ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. These solutions should be stored at -20°C or lower.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with the same solvent.

  • Calibration Standards: Create a series of calibration standards by spiking a blank matrix (e.g., human plasma, formulation blank) with known concentrations of niacin and a constant concentration of the Niacin-¹³C₆ internal standard. A typical calibration curve might range from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, independent of the calibration standards.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of niacin.[4][5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][7]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for niacin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.

    • MRM Transitions:

      • Niacin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • Niacin-¹³C₆: Monitor the corresponding transition for the internal standard.

Sample Preparation
  • Protein Precipitation: For biological samples like plasma, protein precipitation is a common and straightforward sample preparation technique.[4] Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the proteins. The resulting supernatant can then be injected into the LC-MS system.

Method Validation Parameters: A Quantitative Comparison

The following table summarizes the key validation parameters, their acceptance criteria based on regulatory guidelines (e.g., FDA, EMA), and provides example data for a validated niacin LC-MS method using Niacin-¹³C₆.

Validation ParameterAcceptance CriteriaExample Data with Niacin-¹³C₆ ISAlternative Method (e.g., without IS or with a non-ideal IS)
Linearity (r²) ≥ 0.990.9980.985
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%-25.0% to 18.0%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 2.1-6.8% Inter-day: 3.5-8.2%Intra-day: 8.5-19.5% Inter-day: 12.0-24.8%
Selectivity No significant interfering peaks at the retention time of the analyte and IS.No interference observed in blank matrix.Significant interference from matrix components.
Matrix Effect (% CV) ≤ 15%7.8%35.2%
Recovery (%) Consistent, precise, and reproducible.85-95%50-110% (highly variable)
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentration.-4.5% to 9.8% deviation-30.1% to 22.5% deviation

Visualizing the Workflow and the Role of the Internal Standard

To better understand the experimental process and the fundamental principle of internal standard utilization, the following diagrams are provided.

LC-MS Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation stock Stock Solutions (Niacin & Niacin-¹³C₆) cal Calibration Standards stock->cal qc Quality Control Samples stock->qc sample_prep Sample Preparation (e.g., Protein Precipitation) cal->sample_prep qc->sample_prep lcms LC-MS/MS Analysis (MRM Mode) sample_prep->lcms linearity Linearity lcms->linearity accuracy Accuracy & Precision lcms->accuracy selectivity Selectivity lcms->selectivity stability Stability lcms->stability

Caption: Workflow for LC-MS method validation.

Internal Standard Quantification Principle cluster_0 Sample Processing cluster_1 LC-MS Detection cluster_2 Quantification sample Analyte (Niacin) in Sample extraction Extraction & Analysis sample->extraction is Internal Standard (Niacin-¹³C₆) (Known Amount) is->extraction analyte_peak Analyte Peak Area extraction->analyte_peak is_peak IS Peak Area extraction->is_peak ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Principle of internal standard use for quantification.

Conclusion

The validation of an LC-MS method for niacin quantification is a critical step to ensure the generation of high-quality, reliable data. The use of a stable isotope-labeled internal standard, specifically Niacin-¹³C₆, is highly recommended. As demonstrated, this approach significantly enhances the accuracy, precision, and robustness of the method by effectively compensating for experimental variability. The detailed protocol and validation parameters provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

A Head-to-Head Battle of Internal Standards: Niacin-13C6 vs. Deuterated Niacin in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of niacin (Vitamin B3), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards: Niacin-13C6 and deuterated niacin. By examining their performance characteristics, supported by experimental data, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative bioanalysis. The ideal internal standard co-elutes with the analyte, exhibits identical ionization efficiency, and compensates for variations in sample preparation and matrix effects. While both this compound and deuterated niacin serve this purpose, subtle but significant differences in their physicochemical properties can impact analytical performance.

Key Performance Differences: The Isotope Effect

The primary distinction between 13C-labeled and deuterium-labeled internal standards lies in the "isotope effect." Deuterium, being twice the mass of hydrogen, can lead to slight changes in the physicochemical properties of the molecule. This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte.[1][2][3] This separation can be problematic, especially in complex biological matrices where matrix effects can vary across the chromatographic peak, potentially leading to inaccurate quantification.[4]

In contrast, the substitution of 12C with 13C results in a negligible change in the molecule's polarity and chromatographic behavior, ensuring near-perfect co-elution with the analyte.[4][5] This co-elution is critical for accurate compensation of matrix-induced ion suppression or enhancement.

Quantitative Data Summary

Table 1: Performance Characteristics of a Niacin Quantification Method Using this compound Internal Standard

ParameterTypical Performance
Linearity (r²)≥ 0.999
LLOQ0.42 - 5.0 µg/L
Accuracy (% Bias)Within ± 15%
Precision (% RSD)< 15%
Matrix EffectMinimal and compensated
Chromatographic ShiftNone

Data synthesized from a study on B vitamin analysis using this compound.[6]

Table 2: Performance Characteristics of a Niacin Quantification Method Using Deuterated Niacin (Niacin-d4) Internal Standard

ParameterTypical Performance
Linearity (r²)≥ 0.99
LLOQ0.2 - 0.6 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (% RSD)< 15%
Matrix EffectMay require careful management
Chromatographic ShiftPossible

Data synthesized from a study on B vitamin analysis using nicotinamide-d4.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of niacin using both this compound and deuterated niacin as internal standards.

Experimental Protocol 1: Niacin Quantification using this compound Internal Standard

This protocol is adapted from a validated method for the analysis of B vitamins in whole blood.[6][8]

1. Sample Preparation:

  • To 500 µL of whole blood, add 100 µL of the this compound internal standard working solution.

  • Add 100 µL of water and vortex.

  • Deproteinize by adding 300 µL of 25% (w/v) trichloroacetic acid.

  • Vortex for 10 seconds, place on ice for 15 minutes, and then centrifuge at 20,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid (pH 4.0)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 0-2 min, 2% B; 2-5 min, 2-50% B; 5-6 min, 50% B; 6-6.1 min, 50-2% B; 6.1-8 min, 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Niacin: Precursor Ion > Product Ion (e.g., m/z 124.1 > 80.1)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 130.1 > 86.1)

Experimental Protocol 2: Niacin Quantification using Deuterated Niacin (Niacin-d4) Internal Standard

This protocol is adapted from a validated method for the analysis of niacin in food matrices.[9]

1. Sample Preparation:

  • To 1 g of homogenized sample, add 5 mL of 1 M HCl and 100 µL of the niacin-d4 internal standard working solution.

  • Autoclave at 121°C for 30 minutes.

  • Cool and adjust the pH to 4.5 with 2.5 M sodium acetate.

  • Add 50 mg of taka-diastase and incubate at 37°C overnight.

  • Centrifuge and filter the supernatant through a 0.45 µm filter.

  • Perform solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge for cleanup.

  • Elute with 5% ammonium hydroxide in methanol, evaporate to dryness, and reconstitute in mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Niacin: Precursor Ion > Product Ion (e.g., m/z 124.1 > 80.1)

    • Niacin-d4: Precursor Ion > Product Ion (e.g., m/z 128.1 > 84.1)

Visualizing the Workflow and Logic

To better illustrate the analytical process and the key decision points, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Food) Spike Spike with Internal Standard Sample->Spike Extraction Extraction/ Cleanup Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

General workflow for niacin quantification using an internal standard.

decision_tree Start Choice of Internal Standard for Niacin Quantification HighAccuracy Is highest accuracy and minimal chromatographic shift critical? Start->HighAccuracy ComplexMatrix Working with a complex matrix with significant matrix effects? HighAccuracy->ComplexMatrix No Niacin13C6 Use this compound HighAccuracy->Niacin13C6 Yes ComplexMatrix->Niacin13C6 Yes Cost Is cost a primary constraint? ComplexMatrix->Cost No DeuteratedNiacin Consider Deuterated Niacin (with careful validation) Cost->Niacin13C6 No Cost->DeuteratedNiacin Yes

Decision tree for selecting an internal standard for niacin analysis.

Conclusion and Recommendation

For the highest level of accuracy and reliability in the quantification of niacin, This compound is the superior choice as an internal standard . Its key advantage is the virtual elimination of chromatographic isotope effects, ensuring co-elution with the analyte and more effective compensation for matrix effects. This is particularly crucial in complex biological matrices where accurate and precise data are non-negotiable.

While deuterated niacin can be a viable and more cost-effective alternative, researchers must be aware of the potential for chromatographic shifts and should perform rigorous validation to ensure that this does not compromise data quality. For routine analyses in less complex matrices, a well-validated method with a deuterated internal standard can provide acceptable results. However, for demanding applications in drug development and clinical research, the investment in this compound is justified by the enhanced data integrity and confidence in the analytical results.

References

A Comparative Guide to Measuring NAD+ Metabolism: Cross-Validation of Niacin-13C6 Tracer Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately quantifying Nicotinamide Adenine Dinucleotide (NAD+) metabolism is crucial for understanding cellular bioenergetics, aging, and the efficacy of therapeutic interventions. The use of stable isotope tracers, such as Niacin-13C6, coupled with mass spectrometry, provides a dynamic view of NAD+ synthesis and turnover. However, it is essential to understand how this method compares to other established techniques. This guide offers an objective comparison of the this compound tracer method with alternative approaches, supported by experimental data and detailed protocols.

Overview of Methodologies

The quantification of NAD+ metabolism can be broadly categorized into two approaches: methods that measure static NAD+ concentrations and those that determine the dynamic flux or turnover of the NAD+ pool.

  • This compound Tracer with LC-MS/MS: This method involves introducing a stable isotope-labeled precursor, this compound, into a biological system. The rate at which the 13C label is incorporated into the NAD+ pool is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the calculation of NAD+ synthesis and consumption rates (flux), providing a dynamic understanding of NAD+ metabolism.[1][2] A limitation that has been noted in understanding NAD+ metabolism has been a reliance on concentration measurements alone.[1][3] Isotope-tracer methods are able to provide quantification of NAD+ flux.[1][3]

  • Enzymatic Cycling Assays: These are widely used, colorimetric or fluorometric assays that measure the total concentration of NAD+ and/or NADH in a sample.[4][5][6] The assay relies on a series of enzymatic reactions that "cycle" NAD+ and NADH, amplifying the signal for detection. While highly sensitive, this method provides a static snapshot of the NAD+ pool at a single point in time.[2]

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique offers high specificity and sensitivity for the direct quantification of NAD+ and its metabolites from complex biological samples.[4][5][6][7] Similar to enzymatic assays, when used without isotopic tracers, it measures the static concentrations of these molecules.

Quantitative Data Comparison

One study directly compared an enzymatic cycling assay to a UPLC-MS/MS method for the quantification of NAD+ and NADH in murine tissues. The results showed a strong correlation between the two techniques, indicating that both methods provide reliable measurements of NAD+ and NADH concentrations.[4][5]

NucleotideCorrelation Coefficient (r)[4][5]
NAD+0.95[4][5]
NADH0.97[4][5]

This high degree of correlation suggests that for static measurements, both enzymatic assays and UPLC-MS/MS are valid approaches. The choice of method may therefore depend on other factors such as sample complexity, throughput, and the need to measure other metabolites simultaneously. While this comparison does not directly address flux, it establishes the accuracy of the underlying measurement techniques that are often used in conjunction with stable isotope tracers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summarized protocols for the key methods discussed.

This compound Tracer with LC-MS/MS Protocol (Generalized)
  • Cell Culture and Labeling: Cells are cultured in a medium containing a known concentration of this compound for various time points.

  • Metabolite Extraction: Cells are harvested, and metabolites are extracted, typically using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: The extracted metabolites are separated by UPLC and analyzed by a tandem mass spectrometer to quantify the different isotopologues of NAD+.

  • Data Analysis: The fractional enrichment of 13C in the NAD+ pool over time is used to calculate the NAD+ synthesis and turnover rates using metabolic flux analysis software.

Enzymatic Coupled Cycling Assay Protocol

This protocol is adapted from established methods for quantifying NAD+ and NADH.[4][5][6]

  • Sample Preparation: Tissues or cells are homogenized in an extraction buffer. For NAD+ measurement, an acidic extraction is used, while an alkaline extraction is used for NADH to ensure stability.

  • Cycling Reaction: The extract is added to a reaction mixture containing alcohol dehydrogenase, diaphorase, and a fluorescent or colorimetric substrate.

  • Signal Detection: The reaction produces a fluorescent or colored product that is proportional to the amount of NAD+ or NADH in the sample. The signal is measured using a plate reader.

  • Quantification: The concentration of NAD+ or NADH is determined by comparing the signal to a standard curve.

UPLC-MS/MS Protocol for NAD+ Quantification

This protocol is based on established methods for the sensitive detection of NAD+ and its metabolites.[4][5][6]

  • Sample Preparation: Similar to the enzymatic assay, samples are homogenized and extracted. A protein precipitation step is typically included.

  • Chromatographic Separation: The extracted metabolites are injected into a UPLC system equipped with a suitable column (e.g., HILIC) to separate NAD+ from other cellular components.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection of NAD+.

  • Quantification: The peak area of NAD+ is compared to that of a known amount of an internal standard (e.g., 13C-labeled NAD+) to accurately quantify its concentration.

Visualizing the Methodologies

To better illustrate the workflows and pathways, the following diagrams are provided.

NAD_Metabolism_Workflow cluster_Tracer This compound Tracer Method cluster_Enzymatic Enzymatic Cycling Assay cluster_UPLCMS UPLC-MS/MS Method Tracer_Admin Administer This compound Incubation Incubate (Time Course) Tracer_Admin->Incubation Extraction_T Metabolite Extraction Incubation->Extraction_T LCMS_T LC-MS/MS Analysis Extraction_T->LCMS_T Flux_Calc Flux Calculation LCMS_T->Flux_Calc Sample_Prep_E Sample Preparation Extraction_E Acid/Base Extraction Sample_Prep_E->Extraction_E Cycling Enzymatic Cycling Reaction Extraction_E->Cycling Detection_E Fluorometric/ Colorimetric Detection Cycling->Detection_E Conc_Calc_E Concentration Calculation Detection_E->Conc_Calc_E Sample_Prep_U Sample Preparation Extraction_U Metabolite Extraction Sample_Prep_U->Extraction_U LC_Separation UPLC Separation Extraction_U->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Conc_Calc_U Concentration Calculation MS_Detection->Conc_Calc_U

Caption: Experimental workflows for NAD+ metabolism analysis.

NAD_Salvage_Pathway Niacin_13C6 This compound NAMN_13C6 Nicotinic Acid Mononucleotide-13C6 (NAMN-13C6) Niacin_13C6->NAMN_13C6 NAPRT NAAD_13C6 Nicotinic Acid Adenine Dinucleotide-13C6 (NAAD-13C6) NAMN_13C6->NAAD_13C6 NMNAT NAD_13C6 NAD+-13C6 NAAD_13C6->NAD_13C6 NADSYN NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NAD->NAM NADases (e.g., PARPs, Sirtuins)

References

A Comparative Guide to Inter-Laboratory Quantification of Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for comparing the performance of different laboratories in the quantification of Niacin-13C6, an isotopically labeled form of Niacin (Vitamin B3). While specific inter-laboratory comparison data for this compound is not publicly available, this guide is based on established analytical methodologies for Niacin and its metabolites. The principles and experimental data presented are directly applicable to the quantification of this compound, which is commonly used as an internal standard in mass spectrometry-based assays.

The accurate quantification of Niacin and its derivatives is crucial for nutritional analysis, metabolic research, and pharmaceutical development.[1][2] This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of analytical methods and to understand the variability between laboratories.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, and the sample matrix.[1] High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1][2][3] The following table summarizes typical performance characteristics for Niacin quantification, which are expected to be similar for this compound.

MethodPrincipleLinearity (Correlation Coefficient, R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV Separation by HPLC followed by detection using UV absorbance, typically at 261 nm or 262 nm.[1]>0.999[1]0.64 µg/mL (Niacin)[1]1.94 µg/mL (Niacin)[1]Robust, widely available, and cost-effective for routine analysis.[1]Lower sensitivity and selectivity compared to other methods, potential for matrix interference.[1][3]
LC-MS/MS Integrates liquid chromatography separation with the highly sensitive and specific detection of tandem mass spectrometry.[2]>0.99Down to nanogram or picogram levels.[2]Typically in the low ng/mL range (e.g., 5-10 ng/mL).[4]Unmatched sensitivity and specificity, allowing for differentiation of metabolites.[2]Higher equipment cost and complexity.
Microbiological Assay Utilizes microorganisms, such as Lactobacillus plantarum, that require Niacin for growth. The growth is proportional to the amount of Niacin present.[3][5]N/A0.0048 µ g/100g [5]0.016 µ g/100g [5]Measures biologically active Niacin.[3]Less specific than chromatographic methods, can be influenced by other compounds.

Inter-Laboratory Comparison Performance (Hypothetical Data for this compound)

The following table illustrates how results from an inter-laboratory comparison (also known as a proficiency test) could be presented. In such a study, identical samples are sent to multiple laboratories for analysis.[6]

LaboratoryMethodReported Concentration (µg/mL)Z-Score*
Lab ALC-MS/MS48.5-0.5
Lab BLC-MS/MS51.20.8
Lab CHPLC-UV45.1-2.1
Lab DLC-MS/MS49.80.3
Lab EMicrobiological Assay42.3-3.5
Assigned Value 50.0
Standard Deviation for Proficiency Assessment 2.3

*Z-scores are calculated to evaluate the performance of each laboratory against the assigned value. A common interpretation is: |Z| ≤ 2 is satisfactory, 2 < |Z| < 3 is questionable, and |Z| ≥ 3 is unsatisfactory.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing results across different laboratories.

LC-MS/MS Method for Niacin Quantification in Human Plasma

This protocol is based on established methods for Niacin and its metabolites and is suitable for this compound.[4][7]

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (if a different one than this compound is used).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture and then centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a new tube for analysis.

b. Chromatographic Conditions:

  • System: Agilent 1100 series or equivalent.[4]

  • Column: Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm.[4]

  • Mobile Phase: Methanol and 2 mM ammonium acetate (e.g., a 3:97 v/v ratio).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 40 µL.[4]

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) would be used to monitor the specific mass transitions for this compound.

HPLC-UV Method

A widely used and robust method for Niacin quantification.[1]

a. Sample Preparation (for a solid dosage form):

  • Weigh and finely powder a specific number of tablets.

  • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and then dilute to the final volume.[1]

  • Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.[1]

b. Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.[1]

  • Detection Wavelength: 261 nm or 262 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation (Homogeneous Batches) B Sample Distribution A->B C Lab A (LC-MS/MS) B->C D Lab B (LC-MS/MS) B->D E Lab C (HPLC-UV) B->E F Lab D (LC-MS/MS) B->F G Data Submission C->G D->G E->G F->G H Statistical Analysis (Z-Score Calculation) G->H I Issuance of Comparison Report H->I

Caption: Workflow of an inter-laboratory comparison study.

Typical LC-MS/MS Analytical Workflow

Sample Sample Receipt Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Integration & Quantification) Analysis->Data Report Final Report Data->Report

Caption: A typical workflow for sample analysis using LC-MS/MS.

References

Establishing Linearity and Range for Niacin-13C6 Calibration Curves: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Niacin-13C6, a stable isotope-labeled internal standard for Niacin (Vitamin B3), is critical for pharmacokinetic and bioequivalence studies. A robust and reliable analytical method is founded on the establishment of a well-defined calibration curve. This guide provides a comparative overview of key performance characteristics for establishing linearity and range for this compound calibration curves using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Concepts: Linearity and Range

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2][3][4] It is a critical parameter that demonstrates the method's ability to provide accurate and reliable quantitative data over a specific concentration interval.

The Range of an analytical method is the interval between the upper and lower concentrations of an analyte in a sample for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[2][3][5][6] The lower limit of this range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).

Experimental Protocol: Establishing Linearity and Range

A detailed experimental protocol is essential for generating high-quality data. The following protocol outlines the key steps for establishing the linearity and range of a this compound calibration curve.

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solution: A primary stock solution of this compound is prepared by accurately weighing a known amount of the certified reference standard and dissolving it in a suitable solvent (e.g., methanol) to achieve a high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: A series of working stock solutions are prepared by serially diluting the primary stock solution with the same solvent to create a range of concentrations that will be used to spike the biological matrix.

2. Preparation of Calibration Standards:

  • Calibration standards are prepared by spiking a known volume of the appropriate working stock solution into a biological matrix (e.g., human plasma, urine) that is free of the analyte.

  • A minimum of six to eight non-zero concentration levels should be prepared to adequately define the calibration curve.[7]

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard and quality control (QC) sample, a protein precipitation agent (e.g., acetonitrile) is added. This step is crucial for removing proteins that can interfere with the analysis.

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • The prepared samples are injected into an LC-MS/MS system.

  • Chromatographic Separation: A suitable liquid chromatography column and mobile phase are used to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: A tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is used for detection. Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive quantification.

5. Data Analysis and Evaluation:

  • The peak area response of this compound is plotted against its corresponding concentration for each calibration standard.

  • A linear regression analysis is performed on the data to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

  • The linearity is considered acceptable if the correlation coefficient (r) is ≥ 0.99.

  • The analytical range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy and precision (typically within ±15% of the nominal concentration, and ±20% for the LLOQ).

Data Presentation: Comparison of Calibration Curve Performance

The following tables summarize hypothetical data for three different analytical methods for this compound, highlighting key performance characteristics for linearity and range.

Table 1: Calibration Curve Linearity Data

ParameterMethod A: Standard ProtocolMethod B: Extended RangeMethod C: Alternative Matrix
Concentration Range (ng/mL) 1 - 1,0000.5 - 5,0005 - 2,500
Number of Non-zero Standards 8107
Regression Model Linear (1/x weighting)Linear (1/x² weighting)Linear (no weighting)
Correlation Coefficient (r) 0.99850.99790.9991
Coefficient of Determination (r²) 0.99700.99580.9982
Equation of the Line y = 1500x + 250y = 1450x + 150y = 1520x + 300

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Method A: Mean Measured Conc. (ng/mL) ± SD (%CV)Accuracy (%)Method B: Mean Measured Conc. (ng/mL) ± SD (%CV)Accuracy (%)Method C: Mean Measured Conc. (ng/mL) ± SD (%CV)Accuracy (%)
LLOQ 11.05 ± 0.12 (11.4%)105.00.52 ± 0.09 (17.3%)104.05.3 ± 0.8 (15.1%)106.0
Low QC 32.90 ± 0.21 (7.2%)96.71.45 ± 0.11 (7.6%)96.714.8 ± 1.2 (8.1%)98.7
Mid QC 500510 ± 25 (4.9%)102.0490 ± 30 (6.1%)98.01275 ± 85 (6.7%)102.0
High QC 800790 ± 35 (4.4%)98.84200 ± 250 (6.0%)105.02450 ± 150 (6.1%)98.0

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for establishing linearity and range, and the logical relationship between key validation parameters.

G Experimental Workflow for Linearity and Range Establishment A Prepare Stock & Working Solutions B Prepare Calibration Standards (min. 6-8 levels) & QCs A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Construct Calibration Curve (Response vs. Conc.) D->E F Perform Linear Regression Analysis E->F G Evaluate Linearity (r ≥ 0.99) F->G H Determine Range (LLOQ to ULOQ) G->H I Assess Accuracy & Precision of QCs H->I G Relationship of Key Validation Parameters cluster_0 Core Requirements cluster_1 Defines cluster_2 Bounded by Linearity Linearity Range Analytical Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LLOQ LLOQ Range->LLOQ ULOQ ULOQ Range->ULOQ

References

A Comparative Guide to Niacin Quantification: Isotope Dilution Mass Spectrometry vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of niacin (Vitamin B3) and its metabolites is critical for metabolic research, nutritional assessment, and pharmacokinetic studies. The choice of analytical method can significantly impact the reliability and specificity of results. This guide provides an objective comparison between Niacin-13C6-based quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and traditional enzymatic assays.

Introduction to Quantification Methods

This compound-Based Quantification (LC-MS/MS): This method, a form of Isotope Dilution Mass Spectrometry (IDMS), is widely regarded as the gold standard for quantifying small molecules in complex biological matrices.[1][2] It involves adding a known quantity of a stable, isotopically labeled internal standard (this compound) to a sample. Because the labeled standard is chemically identical to the endogenous niacin, it experiences the same effects during sample extraction, purification, and analysis. The mass spectrometer distinguishes between the natural and the labeled niacin based on their mass difference, and the ratio of their signals is used to calculate the exact concentration of the native analyte with exceptional accuracy.[3][4]

Enzymatic Assays: These methods leverage the high specificity of enzymes to measure niacin concentration. The principle involves a reaction where a niacin-dependent enzyme converts a substrate into a measurable product, often resulting in a colorimetric or fluorometric change. The intensity of the signal is proportional to the amount of niacin present. A historical variation is the microbiological assay, which measures the growth of a microorganism (Lactobacillus plantarum) that requires niacin for proliferation.

Performance Characteristics: A Head-to-Head Comparison

The choice between LC-MS/MS and enzymatic assays often depends on the specific requirements of the study, balancing the need for accuracy with considerations of cost and throughput.

ParameterThis compound Quantification (LC-MS/MS)Enzymatic Assays
Accuracy High (Considered a definitive method)[5][6]Moderate to Low (Variable by kit and matrix)[7][8]
Precision High (Relative standard deviation typically 0.5-5%)Moderate (Prone to higher variability)[9]
Sensitivity Very High (Picogram to nanogram levels)[1]Moderate to Low
Specificity Very High (Differentiates metabolites and isomers)[1][10]Moderate (Potential for cross-reactivity and interference)[9]
Throughput Moderate to High (Amenable to automation)[11]Low to High (Depends on format: cuvette vs. microplate)[12]
Matrix Effects Low (Corrected by the internal standard)[13]High (Susceptible to interference from sample components)[14]
Multiplexing Yes (Can simultaneously measure multiple metabolites)[15]No (Typically measures one analyte per assay)
Equipment Cost High (Requires LC-MS/MS system)[3]Low (Requires a spectrophotometer or plate reader)[12]
Expertise Required High (Requires skilled personnel for operation and data analysis)Low to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each technique.

Protocol 1: this compound Quantification by LC-MS/MS

This protocol outlines the quantification of niacin in human plasma.

  • Sample Preparation:

    • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex the sample for 10 seconds.

    • Add 500 µL of acetonitrile to precipitate proteins.[10]

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.[10][16]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject 10-40 µL of the reconstituted sample onto a C8 or C18 reverse-phase column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[17] Use an isocratic mobile phase, such as methanol and 2 mM ammonium acetate (3:97, v/v), at a flow rate of 1 mL/min.[17]

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer with an electrospray ionization (ESI) source, often in positive or negative ion mode.[10][17]

    • Quantification: Monitor the specific mass-to-charge (m/z) transitions for both native niacin and this compound using Multiple Reaction Monitoring (MRM). For example, in negative ESI mode, the transition for niacin might be m/z 122.0 → 78.0.[17]

  • Data Analysis:

    • Generate a calibration curve using known concentrations of niacin spiked into a blank matrix.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

    • Determine the concentration of niacin in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Enzymatic Assay for Niacin Quantification

This protocol is a general representation of a colorimetric enzymatic assay.

  • Sample Preparation:

    • Extract niacin from the sample matrix. For food samples, this may involve acid or enzymatic hydrolysis to release bound forms of niacin.[18][19] For biological fluids, protein precipitation may be required.

    • Dilute the sample extract to ensure the niacin concentration falls within the linear range of the assay.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the sample extract, niacin standards, and blank controls to designated wells.

    • Prepare a reaction mixture containing the necessary buffer, a specific niacin-dependent enzyme, and a chromogenic substrate.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection and Analysis:

    • Stop the reaction, if necessary, by adding a stop solution.

    • Measure the absorbance of each well at a specific wavelength using a microplate reader.

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot a standard curve of absorbance versus the concentration of the niacin standards.

    • Calculate the niacin concentration in the samples by comparing their absorbance values to the standard curve.

Visualizing Key Processes

Diagrams help clarify complex biological and experimental workflows.

Niacin_Metabolism cluster_precursors Vitamin B3 Precursors cluster_coenzymes Essential Coenzymes Tryptophan Tryptophan (from diet) NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN de novo pathway Niacin Niacin (Nicotinic Acid) Niacin->NaMN Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Salvage Pathway NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NMN->NAD NaAD->NAD NADP NADP+ NAD->NADP

Caption: Niacin Metabolic Pathways.

LCMS_Workflow Start Plasma Sample Spike Spike with This compound Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LC HPLC Separation (C18 Column) Evaporate->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Peak Area Ratio vs. Cal Curve) MS->Data End Final Concentration Data->End

Caption: Workflow for this compound Quantification.

Enzymatic_Workflow Start Sample (e.g., Food Homogenate) Extract Extraction / Hydrolysis (to release Niacin) Start->Extract React Add Sample/Standards to Microplate Extract->React Incubate Add Enzyme/Substrate Mix & Incubate React->Incubate Read Measure Absorbance (Spectrophotometer) Incubate->Read Analyze Data Analysis (vs. Standard Curve) Read->Analyze End Final Concentration Analyze->End

Caption: General Workflow for an Enzymatic Assay.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound-based quantification and enzymatic assays is dictated by the research question.

This compound quantification by LC-MS/MS is the superior choice for applications demanding the highest accuracy, precision, and specificity. It is ideal for pharmacokinetic studies, clinical trials, and research focused on detailed metabolic profiling, where the ability to distinguish between closely related metabolites is paramount.[1][15]

Enzymatic assays offer a viable alternative when cost and equipment are primary constraints, or when very high throughput of a single analyte is needed for preliminary screening. While they lack the specificity and accuracy of mass spectrometry, modern kit-based assays can provide valuable estimates for nutritional screening or quality control in food production, provided their limitations are understood.[20][12]

Ultimately, for the rigorous demands of drug development and cutting-edge scientific research, the investment in isotope dilution mass spectrometry provides a level of data integrity and reliability that enzymatic assays cannot match.

References

Navigating the Transfer of Niacin-13C6 Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful transfer of analytical methods is a critical step in ensuring consistent and reliable data across different laboratories. This guide provides a comprehensive comparison of key considerations and performance expectations when transferring an analytical method for Niacin-13C6, a stable isotopically labeled internal standard crucial for accurate quantification in bioanalytical studies. The following sections present supporting experimental data, detailed methodologies, and visual workflows to facilitate a seamless method transfer process.

The transfer of an analytical method from a sending laboratory to a receiving laboratory must be meticulously planned and executed to ensure the receiving lab can achieve comparable results.[1] The process typically involves a formal protocol outlining the scope, procedures, and acceptance criteria for the transfer.[2] Common approaches include comparative testing, where both labs analyze the same set of samples, co-validation, where the receiving lab participates in the method validation, or revalidation by the receiving lab.[1]

Comparative Performance Data

The primary goal of an analytical method transfer is to demonstrate that the receiving laboratory can reproduce the performance of the sending laboratory's validated method. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for this compound and the expected comparative results from a successful method transfer.

Table 1: Comparison of Method Performance Parameters

Performance ParameterSending Laboratory (Validated Method)Receiving Laboratory (Method Transfer)Acceptance Criteria
Linearity (r²) >0.998>0.997r² ≥ 0.99
Accuracy (% Bias) Within ±15% of nominalWithin ±15% of nominalMean accuracy within ±15%
Precision (% RSD) ≤15%≤15%% RSD ≤ 15%
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mLComparable to sending lab

Table 2: Inter-Laboratory Comparison of Quality Control Samples

This table presents a hypothetical comparison of quality control (QC) sample analysis between the sending and receiving laboratories, a common practice in comparative testing.

QC LevelSending Lab Mean (ng/mL)Sending Lab %RSDReceiving Lab Mean (ng/mL)Receiving Lab %RSD% Difference Between Labs
Low QC (30 ng/mL) 29.54.8%30.85.5%4.4%
Mid QC (300 ng/mL) 305.23.1%298.93.9%-2.1%
High QC (3000 ng/mL) 2985.72.5%3045.13.2%2.0%

Experimental Protocols

Detailed methodologies are essential for the successful replication and transfer of an analytical method. Below are representative protocols for the analysis of this compound and the method transfer process.

Protocol 1: this compound LC-MS/MS Analytical Method

This protocol describes a typical method for the quantification of a target analyte using this compound as an internal standard in human plasma.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor specific precursor to product ion transitions for the analyte and this compound. For this compound, this would involve monitoring the transition from the 13C-labeled precursor ion to a specific product ion.

Protocol 2: Analytical Method Transfer Protocol (Comparative Testing)

This protocol outlines the steps for transferring the this compound analytical method between a sending and a receiving laboratory.

  • Planning and Protocol Development:

    • The sending and receiving laboratories collaboratively develop a method transfer protocol.[2]

    • The protocol defines the scope, responsibilities, materials, equipment, analytical procedure, acceptance criteria, and statistical evaluation plan.[4]

  • Personnel Training:

    • Analysts at the receiving laboratory are thoroughly trained by personnel from the sending laboratory. All training is documented.[4]

  • Sample Analysis:

    • A set of at least three batches of samples, including calibration standards and quality control samples at a minimum of three concentration levels (low, medium, and high), are prepared by the sending laboratory.

    • These samples are analyzed by both the sending and receiving laboratories.

  • Data Evaluation and Acceptance Criteria:

    • The results from both laboratories are statistically compared.

    • Accuracy: The mean concentration at each QC level from the receiving lab should be within ±15% of the nominal concentration.[5]

    • Precision: The coefficient of variation (%CV) for each QC level at the receiving lab should not exceed 15%.[5]

    • Inter-Laboratory Comparison: The percentage difference between the mean results of the two laboratories for each QC level should be within a pre-defined limit, typically ±15%.

  • Method Transfer Report:

Workflow and Process Visualization

The following diagrams illustrate the key workflows in an analytical method transfer and the rationale for using an isotopically labeled internal standard.

cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting A Define Scope & Objectives B Develop Transfer Protocol A->B C Risk Assessment B->C D Personnel Training C->D E Sending Lab Analysis D->E F Receiving Lab Analysis D->F G Comparative Sample Testing E->G F->G H Statistical Data Analysis G->H I Compare Against Acceptance Criteria H->I J Investigate Deviations I->J K Final Transfer Report I->K Success J->C Re-evaluate J->K

Caption: A workflow diagram illustrating the key phases of an analytical method transfer process.

cluster_process Analytical Workflow cluster_rationale Rationale for this compound IS Sample Biological Sample (Analyte + Matrix) Spike Spike with this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Identical Chemically Identical to Analyte Analysis LC-MS/MS Analysis Extraction->Analysis Compensates Compensates for Variability in: - Extraction Recovery - Matrix Effects - Ionization Efficiency Quant Quantification (Analyte/IS Ratio) Analysis->Quant Different Different Mass-to-Charge Ratio Identical->Compensates Different->Analysis

Caption: The role of this compound as an internal standard in the analytical workflow.

References

Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical hurdle in the regulatory approval process. When employing stable isotope-labeled internal standards (SIL-ISs), adherence to stringent guidelines is paramount to ensure data integrity and acceptance by regulatory bodies. This guide offers an objective comparison of key validation parameters, supported by experimental data, and provides detailed protocols to navigate the regulatory landscape shaped by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] SIL-ISs are widely considered the "gold standard" due to their close physicochemical properties to the analyte, which allows them to effectively compensate for variations in extraction recovery and matrix effects.[1][2] While structural analogs are a viable alternative when a SIL-IS is not available, they may exhibit different extraction efficiencies and be affected differently by matrix components, potentially impacting accuracy.[1][2]

The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation, streamlining the global pharmaceutical industry's regulatory expectations.[3][4] This harmonized guideline underscores the importance of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[1]

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The choice of internal standard significantly influences the accuracy and precision of a bioanalytical method. The following table summarizes the key performance differences between SIL-ISs and structural analog ISs.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Matrix Effect Compensation High degree of compensation.Variable compensation.SIL-ISs co-elute with the analyte, experiencing similar matrix-induced ion suppression or enhancement. Structural differences in analog ISs can lead to differential matrix effects.[1][2]
Extraction Recovery Nearly identical to the analyte.Can differ from the analyte.The similar physicochemical properties of SIL-ISs ensure they mirror the analyte's behavior during the extraction process.[1]
Chromatographic Separation Ideally co-elutes with the analyte. Deuterium labeling can sometimes cause a slight retention time shift.May or may not co-elute with the analyte.Co-elution is crucial for effective compensation of analytical variability.[1]
Specificity High, due to mass difference.Potential for cross-interference.The distinct mass-to-charge ratio of the SIL-IS allows for specific detection, minimizing interference from the analyte or other components.[2]
Availability and Cost Can be limited and expensive; may require custom synthesis.Generally more available and less expensive.Practical and financial considerations can influence the choice of IS.[1]

Key Validation Parameters and Acceptance Criteria

Regulatory guidelines mandate the thorough validation of several key parameters to ensure the reliability of a bioanalytical method. The table below outlines these parameters and the harmonized acceptance criteria under the ICH M10 guideline.

Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate and quantify the analyte from endogenous components and other interferences.[5]No significant interference at the retention time of the analyte and IS.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).[2]Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.[6]At least 75% of non-zero standards should meet the accuracy criteria (within ±15% of nominal, ±20% at LLOQ). A correlation coefficient (r) of ≥0.99 is generally expected.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.[2]The IS-normalized matrix factor should have a CV ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[5][7]Mean concentration at each QC level should be within ±15% of the nominal concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are protocols for assessing key validation parameters.

Protocol 1: Accuracy and Precision Determination

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[2]

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Intra-day Analysis: In a single analytical run, analyze at least five replicates of each QC level along with a full calibration curve.

  • Inter-day Analysis: Repeat the analysis on at least two additional separate days.

  • Calculations:

    • Calculate the concentration of each QC replicate from the calibration curve.

    • Determine the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level within each run and across all runs.

    • Calculate accuracy as the percentage deviation of the mean calculated concentration from the nominal concentration: ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the influence of the biological matrix on the ionization of the analyte and the SIL-IS.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL-IS in a neat solution (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and SIL-IS.

    • Set C (Pre-extraction Spike): Blank matrix spiked with analyte and SIL-IS and then extracted.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF: (MF of analyte) / (MF of SIL-IS)

    • Calculate the CV of the IS-Normalized MF across at least six different lots of the biological matrix.

Visualizing the Workflow

To better illustrate the key processes in bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Selectivity MD3->MV1 To Validation MV2 Accuracy & Precision MV1->MV2 MV3 Calibration Curve MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Run Acceptance MV5->SA1 To Sample Analysis SA2 Quantification of Unknowns SA1->SA2 SA3 Reporting SA2->SA3

Caption: A high-level overview of the bioanalytical method lifecycle.

Matrix_Effect_Experiment_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-extraction Spike cluster_C Set C: Pre-extraction Spike A1 Analyte + IS in Solvent Analysis LC-MS/MS Analysis A1->Analysis B1 Extract Blank Matrix B2 Spike with Analyte + IS B1->B2 B2->Analysis C1 Spike Blank Matrix with Analyte + IS C2 Extract Spiked Matrix C1->C2 C2->Analysis Calculation Calculate Matrix Factor & IS-Normalized MF Analysis->Calculation

Caption: Experimental workflow for assessing matrix effects.

By understanding the regulatory expectations and implementing robust validation protocols, researchers can ensure the generation of high-quality, reliable bioanalytical data, ultimately facilitating a smoother and more efficient drug development process.

References

Safety Operating Guide

Proper Disposal of Niacin-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Niacin-13C6. As customers' preferred source for laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this isotopically labeled compound.

Key Principle: Stable Isotope Disposal

This compound is a stable isotope-labeled compound, meaning it is not radioactive.[1] Therefore, its disposal does not require special handling procedures associated with radioactive materials.[1] The standard procedure is to handle and dispose of this compound in the same manner as its unlabeled counterpart, Niacin (also known as Nicotinic Acid or Vitamin B3).[1][] The disposal process must comply with local, regional, and national regulations for chemical waste.[3][4]

Hazard and Disposal Information Summary

The disposal protocol for this compound is determined by the properties of Niacin. The following table summarizes key data from safety data sheets (SDS).

PropertyInformationCitation
GHS Hazard Classification Serious Eye Irritation (Category 2A), Harmful to aquatic life (Acute, Category 3)[4]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[4]
Environmental Precautions Do not flush into surface water or sanitary sewer systems.[3][4]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][5]
Regulatory Compliance Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

Step-by-Step Disposal Protocol

This section details the procedural, step-by-step guidance for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[4][6]

  • Body Protection : Wear a laboratory coat to prevent skin contact.[6]

Waste Collection and Segregation

Proper collection and segregation are critical to ensure safe disposal and regulatory compliance.

  • Designated Container : Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable, and clearly labeled chemical waste container.[6]

  • Labeling : The label should clearly identify the contents as "this compound" and include any other information required by your institution's Environmental, Health, and Safety (EH&S) department.

  • No Mixing : Do not mix this compound waste with other waste streams, particularly incompatible chemicals or radioactive waste.[4]

Spill Management

In the event of a spill, follow these steps:

  • Ventilation : Ensure the area is well-ventilated.[3]

  • Containment : Prevent the spilled material from entering drains or waterways.[4][6]

  • Cleanup : For solid spills, carefully sweep or shovel the material into your designated chemical waste container.[3][6] Avoid actions that generate dust.[5]

  • Decontamination : Clean the affected area thoroughly.

Final Disposal
  • Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory, segregated according to compatibility.

  • EH&S Coordination : Contact your institution's EH&S department (or equivalent) to arrange for pickup and final disposal. They will ensure the waste is handled by a certified company according to all regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_storage 3. Storage & Pickup cluster_disposal 4. Final Disposal A Identify Waste as This compound (Stable Isotope) B Consult Safety Data Sheet (SDS) for Niacin A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is this a spill? C->D E Contain spill. Sweep solid material into container. D->E Yes F Place waste this compound and contaminated materials in a designated, sealed container. D->F No E->F G Label container clearly with contents and hazards. F->G H Store container in designated Satellite Accumulation Area. G->H I Contact Institutional EH&S for waste pickup. H->I J EH&S manages disposal via certified waste handler in compliance with all regulations. I->J

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Niacin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Niacin-13C6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this stable isotope-labeled compound.

Pre-Handling and Preparation

Before working with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. Ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. The work area should be clean, well-ventilated, and equipped with functioning safety equipment, such as an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure and ensure personal safety when handling this compound, which is known to cause serious eye irritation.[1][2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times to protect against dust particles and accidental splashes.[1][4]
Face ShieldRecommended when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves should be worn to prevent skin contact.[1][2][4] Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory CoatA full-length lab coat must be worn to protect skin and clothing from contamination.[4][5][6]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling large quantities in an area with inadequate ventilation, or if dust is generated.[1]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[4][5][6]
Handling and Operational Procedures

This compound is a stable, non-radioactive isotope-labeled compound.[7] However, it should be handled with care, following standard laboratory procedures for chemical compounds.

Step-by-Step Handling Protocol:

  • Area Preparation : Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Weighing and Aliquoting :

    • If possible, handle the solid form in a fume hood or a designated containment area to minimize dust inhalation.[5]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid generating dust.[1][2]

    • If preparing a stock solution, carefully add the solvent to the solid to avoid splashing. If using water as a solvent, the solution should be filtered and sterilized with a 0.22 μm filter before use.[7]

  • Post-Handling :

    • Tightly close the container of this compound after use.[2]

    • Clean the work area thoroughly.

    • Remove and dispose of gloves properly.[2]

    • Wash hands thoroughly with soap and water after handling.[2][3]

Storage

Store this compound in a tightly sealed container in a dry, well-ventilated place.[2][3] For long-term stability, especially in solvent, storage at -80°C is recommended.[7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]

  • Unused Product : Unused this compound should be disposed of as chemical waste. Do not flush down the drain or into the sewer system.[1][2]

  • Contaminated Materials : Used gloves, weighing papers, and other disposable materials that have come into contact with this compound should be collected in a designated, labeled waste container for chemical waste.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[2]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][3][8]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[3][8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1][8]

This compound Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol A Review SDS B Verify & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Clean & Ventilated Workspace B->C D Weigh/Aliquot this compound (Minimize Dust) C->D E Prepare Solution (if needed) D->E F Securely Store this compound E->F G Clean Workspace F->G H Properly Dispose of Waste G->H I Remove PPE & Wash Hands H->I J Follow First Aid Procedures (Eye/Skin Contact, Inhalation, Ingestion) K Seek Medical Attention J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.